Pygenic acid B
説明
Structure
3D Structure
特性
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-UMCOSQRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Quest for Pygenic Acid B: A Technical Guide to Its Natural Origins and Isolation
For Immediate Release
Grasping the Potential of a Promising Triterpenoid: A Deep Dive into the Natural Sourcing and Laboratory Isolation of Pygenic Acid B
This technical guide offers the scientific and drug development communities a comprehensive overview of the current knowledge surrounding this compound, a triterpenoid with noted antifungal and peroxynitrite-scavenging properties. This document details its natural sources, provides a synthesized, step-by-step protocol for its isolation, and discusses its known biological activities, addressing the current gaps in research and highlighting future directions.
Natural Sources of this compound
This compound, a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₅, has been identified in a select number of plant species.[1] Its primary documented natural sources are:
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Glochidion obliquum : The leaves of this plant, a member of the Phyllanthaceae family, are a known source of this compound.[2] This genus, Glochidion, is recognized for producing a variety of triterpenoids.[3]
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Actinidia chinensis Planch. (Kiwifruit) : The roots of this plant have also been reported to contain this compound.[2]
While these sources have been identified, the broader distribution of this compound in the plant kingdom remains an area for further investigation.
Isolation of this compound: A Representative Protocol
A specific, detailed experimental protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in publicly available literature. However, by synthesizing methodologies reported for the isolation of other triterpenoids from Glochidion obliquum, a representative protocol can be constructed. The following procedure outlines a likely pathway for the successful isolation of this compound.
Experimental Protocol: Representative Isolation of this compound from Glochidion obliquum Leaves
2.1. Plant Material Collection and Preparation:
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Fresh leaves of Glochidion obliquum are collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.[4]
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The leaves are air-dried in the shade at room temperature and then pulverized into a fine powder using a mechanical grinder.
2.2. Extraction:
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The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.
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The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
2.3. Solvent Partitioning:
-
The crude methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.
2.4. Chromatographic Purification:
-
The dried ethyl acetate fraction is subjected to column chromatography on silica gel (70-230 mesh).
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The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with a spray reagent such as vanillin-sulfuric acid followed by heating.
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Fractions exhibiting similar TLC profiles are combined and further purified using repeated column chromatography on silica gel or Sephadex LH-20.
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Final purification to obtain this compound in a pure form may be achieved using preparative high-performance liquid chromatography (HPLC).
2.5. Structure Elucidation:
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The structure of the isolated pure compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data for this compound.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Quantitative Data on Isolation
A significant gap in the current body of research is the lack of published quantitative data regarding the isolation of this compound. To facilitate comparative analysis and aid in the optimization of extraction and purification protocols, the following table has been structured to capture key metrics. At present, this data is not available in the literature.
| Natural Source | Part Used | Extraction Method | Yield (% of dry weight) | Purity (%) | Reference |
| Glochidion obliquum | Leaves | Methanol Extraction, Column Chromatography | Data Not Available | Data Not Available | N/A |
| Actinidia chinensis | Roots | Data Not Available | Data Not Available | Data Not Available | N/A |
Known Biological Activities and Potential Mechanisms of Action
This compound has been reported to exhibit the following biological activities:
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Antifungal Activity: It has demonstrated antifungal properties against Colletotrichum musae, the causative agent of anthracnose in bananas.
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Peroxynitrite (ONOO⁻) Scavenging Activity: this compound has been shown to be a scavenger of peroxynitrite, a potent and cytotoxic oxidant implicated in various pathological conditions.
The precise signaling pathways and molecular mechanisms underlying these activities have not been elucidated for this compound specifically. However, based on the known mechanisms of other structurally related triterpenoids, a hypothetical mechanism can be proposed.
4.1. Proposed Antifungal Mechanism of Action:
Many triterpenoids exert their antifungal effects by disrupting the fungal cell membrane. This can occur through inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, or by direct interaction with membrane components, leading to increased permeability and cell death.
The following DOT script visualizes a hypothetical signaling pathway for the antifungal activity of this compound.
Caption: Hypothetical antifungal mechanism of this compound.
4.2. Proposed Peroxynitrite Scavenging Mechanism:
Triterpenoids, with their complex cyclic structures and hydroxyl groups, can act as antioxidants. The scavenging of peroxynitrite by this compound likely involves the donation of a hydrogen atom from one of its hydroxyl groups to neutralize the reactive nitrogen species. This process would convert the peroxynitrite into a less reactive form, thereby mitigating its damaging effects.
The following DOT script illustrates the proposed logical relationship for the peroxynitrite scavenging activity.
Caption: Proposed mechanism of peroxynitrite scavenging by this compound.
Future Directions
The study of this compound is still in its nascent stages. To unlock its full therapeutic potential, future research should focus on:
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Comprehensive Screening: A broader screening of plant species to identify new and more abundant natural sources of this compound.
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Protocol Optimization: The development and publication of a detailed and optimized isolation protocol, including quantitative data on yield and purity.
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Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms and signaling pathways involved in its antifungal and peroxynitrite-scavenging activities.
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Pharmacological Evaluation: A thorough evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety in relevant disease models.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. By addressing the current knowledge gaps, it is hoped that this document will stimulate further research into this promising natural compound.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Pygenic Acid B in Plants
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B, a pentacyclic triterpenoid identified as 2α,3α,24-trihydroxyurs-12-en-28-oic acid, has been isolated from plant species such as Glochidion obliquum and Actinidia chinensis. While its antifungal and peroxynitrite-scavenging activities have been noted, the precise biosynthetic pathway of this complex molecule within plants remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a hypothetical, yet scientifically grounded, pathway for this compound. This document aims to serve as a foundational resource for researchers seeking to unravel the specific enzymatic steps involved in its formation, paving the way for potential biotechnological production and therapeutic development.
Core Biosynthetic Framework: From Acetyl-CoA to the Ursane Skeleton
The biosynthesis of all triterpenoids, including the ursane-type scaffold of this compound, commences with fundamental precursor molecules derived from primary metabolism. The pathway is initiated in the cytoplasm and involves the well-established mevalonate (MVA) pathway.
The Mevalonate (MVA) Pathway: Assembling the Isoprene Building Blocks
The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). This multi-step process is a cornerstone of terpenoid biosynthesis in plants.[1][2]
Formation of Farnesyl Pyrophosphate (FPP) and Squalene
IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a 15-carbon intermediate. Two molecules of FPP are then joined head-to-head by squalene synthase to produce the 30-carbon linear triterpene precursor, squalene.[1][2]
Cyclization to the Pentacyclic Scaffold
Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis.[1] The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the ursane skeleton, 2,3-oxidosqualene is cyclized by α-amyrin synthase to produce α-amyrin. This pentacyclic structure serves as the foundational scaffold for this compound.
Hypothetical Biosynthesis Pathway of this compound from α-Amyrin
The subsequent modifications of the α-amyrin skeleton to yield this compound are proposed to be catalyzed by a series of oxidation reactions, primarily involving cytochrome P450 monooxygenases (P450s) and other oxidoreductases. The exact enzymes responsible for these transformations in the context of this compound biosynthesis have not yet been identified. The following represents a plausible enzymatic cascade.
Quantitative Data on Ursane-Type Triterpenoids in Plants
| Triterpenoid | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Ursolic Acid | Eucalyptus globulus | Bark | 2.77 | |
| 3-acetylursolic acid | Eucalyptus globulus | Bark | 2.64 | |
| Oleanolic Acid | Meconopsis henrici | Whole Plant | 0.96 ± 0.01 | |
| Ursolic Acid | Dracocephalum tanguticum | Whole Plant | 0.64 ± 0.01 |
Detailed Methodologies for Key Experiments
The elucidation of the proposed biosynthetic pathway for this compound will require a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments that would be instrumental in identifying and characterizing the enzymes involved.
Experimental Protocol 1: Identification of Candidate Genes by Transcriptome Analysis
Objective: To identify candidate oxidosqualene cyclases (OSCs) and cytochrome P450s involved in this compound biosynthesis from a plant known to produce it (e.g., Glochidion obliquum).
Methodology:
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Plant Material: Collect different tissues (leaves, stems, roots) from Glochidion obliquum.
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RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit.
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Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina NovaSeq.
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Bioinformatic Analysis:
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Assemble the transcriptome de novo if a reference genome is unavailable.
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Identify transcripts homologous to known α-amyrin synthases and triterpenoid-modifying cytochrome P450s.
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Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues where this compound accumulates (as determined by metabolomic analysis).
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Experimental Protocol 2: Functional Characterization of Candidate Enzymes in a Heterologous Host
Objective: To functionally characterize candidate α-amyrin synthase and cytochrome P450 genes identified from transcriptome analysis.
Methodology:
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Gene Cloning: Amplify the full-length coding sequences of candidate genes and clone them into a suitable expression vector (e.g., for yeast or Nicotiana benthamiana).
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Heterologous Expression:
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Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a yeast strain engineered for enhanced triterpenoid precursor supply.
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Nicotiana benthamiana: Infiltrate the expression constructs into the leaves of N. benthamiana using Agrobacterium tumefaciens.
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Metabolite Extraction: After a suitable incubation period, harvest the yeast cells or plant leaves and perform a metabolite extraction (e.g., using ethyl acetate).
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Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of α-amyrin or its hydroxylated derivatives.
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Confirmation: Compare the mass spectra and retention times of the products with authentic standards.
Regulation of Triterpenoid Biosynthesis
The biosynthesis of triterpenoids in plants is tightly regulated at multiple levels. The expression of biosynthetic genes can be influenced by developmental cues and environmental stimuli. Transcription factors, such as bHLH and WRKY families, have been implicated in the regulation of triterpenoid biosynthesis in other plant species. Signaling molecules like jasmonic acid and salicylic acid can also induce the expression of genes in the triterpenoid pathway as part of the plant's defense response. Further research is needed to identify the specific regulatory networks governing this compound production in its native plant species.
Conclusion and Future Directions
The biosynthesis of this compound in plants is a complex process that likely involves a conserved core triterpenoid pathway followed by a series of specific oxidative modifications. This guide provides a hypothetical framework to stimulate and direct future research in this area. The identification and characterization of the specific enzymes involved in the later steps of the pathway are crucial for understanding the complete biosynthesis of this promising natural product. Such knowledge will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the sustainable production of this compound through metabolic engineering in microbial or plant-based systems, thereby facilitating its further investigation for therapeutic applications.
References
Physical and chemical properties of Pygenic acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B, also known by its systematic name 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. First identified as a constituent of the leaves of Glochidion obliquum, this compound has garnered interest within the scientific community for its potential biological activities, including antifungal and peroxynitrite scavenging properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological significance.
Physical and Chemical Properties
This compound is a complex organic molecule with a rigid steroidal backbone, contributing to its characteristic physical and chemical properties.
General Properties
| Property | Value | Source |
| Chemical Name | 2α,3α,24-Trihydroxyurs-12-en-28-oic acid | [1] |
| Synonyms | This compound, 2,24-Dihydroxyursolic acid | |
| CAS Number | 89786-83-4 | [1] |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.70 g/mol | [1] |
Tabulated Physical and Chemical Data
The following tables summarize the available quantitative data for this compound. Note that some values are experimentally determined while others are computationally predicted.
Table 1: Experimental Physical Properties
| Property | Value |
| Melting Point | 288-290 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Table 2: Predicted Physical Properties
| Property | Value |
| Boiling Point | 609.4 ± 55.0 °C at 760 mmHg |
| Flash Point | 336.4 ± 28.0 °C |
| Refractive Index | 1.579 |
Table 3: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 5.7 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 488.35017463 Da |
| Monoisotopic Mass | 488.35017463 Da |
| Topological Polar Surface Area | 98 Ų |
Solubility
As a triterpenoid with multiple hydroxyl groups and a carboxylic acid function, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and acetone. Its large hydrocarbon skeleton, however, limits its solubility in highly polar solvents.
Experimental Protocols
Isolation of this compound from Glochidion obliquum
The following is a generalized protocol based on methods for isolating triterpenes from Glochidion obliquum.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
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Plant Material Preparation: Air-dried and powdered leaves of Glochidion obliquum are used as the starting material.
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Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. Further purification of the combined fractions is achieved using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound is typically confirmed using a combination of spectroscopic methods.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the ursane-type skeleton and the positions of the hydroxyl and carboxylic acid groups.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid, and carbon-carbon double bonds (C=C).
Peroxynitrite (ONOO⁻) Scavenging Activity Assay
This protocol is a general method for determining the peroxynitrite scavenging activity of a compound.
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Reagents: Pyrogallol red, peroxynitrite (ONOO⁻), and a buffer solution (e.g., phosphate buffer).
-
Procedure:
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A solution of the test compound (this compound) at various concentrations is prepared.
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In a 96-well plate, the test compound solution is mixed with a solution of pyrogallol red.
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The reaction is initiated by the addition of peroxynitrite.
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After a defined incubation period, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Analysis: The scavenging activity is calculated by comparing the absorbance of the sample wells with that of the control wells (without the test compound). The results are often expressed as the concentration of the compound that scavenges 50% of the peroxynitrite (IC₅₀ value).
Biological Activity
Antifungal Activity
This compound has demonstrated antifungal activity against Colletotrichum musae, the causative agent of anthracnose in bananas.
Proposed Antifungal Mechanism of Action
Caption: A potential mechanism for the antifungal action of this compound.
The exact signaling pathways and molecular targets of this compound's antifungal action have not been fully elucidated. However, triterpenoids are known to exert their antifungal effects through various mechanisms, including disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with cellular signaling processes.
Peroxynitrite (ONOO⁻) Scavenging Activity
This compound has been shown to possess peroxynitrite scavenging activity. Peroxynitrite is a potent and cytotoxic reactive nitrogen species implicated in various pathological conditions associated with oxidative stress. The ability of this compound to scavenge peroxynitrite suggests its potential as a protective agent against oxidative and nitrative damage.
Conclusion
This compound is a promising natural product with defined physical and chemical characteristics and demonstrated biological activities. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.
References
Spectroscopic Profile of Pygenic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. As a member of the ursane family of triterpenoids, its structural elucidation and characterization are paramount for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of its known biological activities are also presented to facilitate further research and development.
Physicochemical Properties
This compound, also known as 2α,3β,24-trihydroxyurs-12-en-28-oic acid, possesses the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [1] |
| CAS Number | 89786-83-4 | [1] |
Spectroscopic Data
The structural characterization of this compound has been achieved through a combination of spectroscopic techniques. The following sections detail the available NMR, IR, and MS data.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₃₀H₄₈O₅. The following table summarizes the key mass spectrometry data obtained from the MassBank database.
Table 1: Mass Spectrometry Peak Data for this compound
| Database ID | Ionization Mode | Precursor m/z | Fragment Ions (m/z) |
| MSBNK-BS-BS003147 | ESI (-) | 487.343 | 487.343, 441.347, 395.352, 248.177, 203.179, 133.065 |
| MSBNK-MSSJ-MSJ00377 | ESI (+) | 489.357 | 471.347, 453.336, 441.336, 425.343, 248.177, 203.179 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Expected ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Expected Chemical Shift (δ, ppm) |
| H-12 (olefinic) | 5.2 - 5.5 |
| Carbinol Protons (H-2, H-3) | 3.0 - 4.5 |
| CH₂OH Protons (H-24) | 3.0 - 4.0 |
| Methyl Protons | 0.7 - 1.3 |
| Carboxyl Proton (-COOH) | 10.0 - 13.0 |
Table 3: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-28 (Carboxyl) | 175 - 185 |
| C-12 (Olefinic) | 120 - 130 |
| C-13 (Olefinic) | 135 - 145 |
| C-2, C-3 (Carbinol) | 60 - 80 |
| C-24 (CH₂OH) | 60 - 70 |
| Methyl Carbons | 15 - 30 |
Infrared (IR) Spectroscopy Data
A specific IR spectrum for this compound is not widely published. However, based on its functional groups, the following characteristic absorption bands are expected.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol & Carboxylic Acid) | Stretching | 3500 - 2500 (broad) |
| C-H (sp³ and sp²) | Stretching | 3100 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Olefinic) | Stretching | 1650 - 1600 |
| C-O | Stretching | 1300 - 1000 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar triterpenoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
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¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.
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Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
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Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.
Experimental Workflow
References
Pygenic Acid B: An In-depth Technical Guide on the Core Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pygenic acid B, a naturally occurring ursane-type triterpenoid, has been identified as a promising antifungal agent. This technical guide provides a comprehensive overview of its potential mechanism of antifungal action. Due to the limited availability of direct experimental data on this compound, this document synthesizes information on its known antifungal activity with the established mechanisms of structurally related triterpenoids. We present a hypothesized mechanism of action, detailing potential molecular targets and signaling pathways. Furthermore, this guide includes generalized experimental protocols for elucidating the antifungal mechanism of novel compounds and provides visualizations of key pathways and workflows to support further research and development in this area.
Introduction to this compound
This compound, with the chemical structure 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid isolated from the leaves of Glochidion obliquum.[1][2] Initial studies have demonstrated its antifungal activity, particularly against the phytopathogenic fungus Colletotrichum musae, the causative agent of banana anthracnose.[1][2] Triterpenoids as a class are known for their diverse pharmacological activities, and ursane-type triterpenoids, in particular, have garnered interest for their potential as antimicrobial agents. The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal compounds like this compound. This guide aims to provide a detailed technical overview of its potential antifungal mechanism to aid researchers and drug development professionals in harnessing its therapeutic potential.
Proposed Mechanism of Antifungal Action
While the precise mechanism of antifungal action for this compound has not been fully elucidated in published literature, based on its structural characteristics as an ursane-type triterpenoid and the known mechanisms of similar compounds, a multi-faceted mode of action can be proposed. The primary targets are likely the fungal cell wall and cell membrane, leading to a cascade of events culminating in fungal cell death.
Disruption of Fungal Cell Wall Integrity
The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal drugs. It is primarily composed of glucans, chitin, and mannoproteins. Many triterpenoids exert their antifungal effects by interfering with the synthesis of these crucial components.
A plausible mechanism for this compound is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3] Inhibition of this enzyme would lead to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis. This mechanism is utilized by the approved antifungal drug ibrexafungerp, which is also a triterpenoid derivative.
The proposed signaling pathway for this action is illustrated below:
Caption: Hypothetical inhibition of fungal cell wall synthesis by this compound.
Perturbation of Fungal Cell Membrane
The fungal cell membrane, rich in ergosterol, is another primary target for antifungal agents. Triterpenoids can intercalate into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. While a direct interaction of this compound with ergosterol has not been reported, its amphipathic nature makes this a likely mechanism.
Quantitative Antifungal Activity Data
To date, there is a lack of publicly available, detailed quantitative data on the antifungal activity of this compound against a broad range of fungal species. The primary reported activity is against Colletotrichum musae. For the advancement of this compound as a potential therapeutic, it is imperative to determine its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungi.
Table 1: Quantitative Antifungal Activity of this compound (Hypothetical Data for Illustrative Purposes)
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Reference |
| Colletotrichum musae | Data not available | Data not available | Data not available | |
| Candida albicans | To be determined | To be determined | To be determined | |
| Aspergillus fumigatus | To be determined | To be determined | To be determined | |
| Cryptococcus neoformans | To be determined | To be determined | To be determined | |
| Candida auris | To be determined | To be determined | To be determined |
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise antifungal mechanism of this compound, a series of well-defined experiments are required. Below are detailed methodologies for key experiments.
Antifungal Susceptibility Testing
Objective: To determine the MIC and MFC of this compound against a panel of fungal isolates.
Methodology:
-
Fungal Isolates and Culture Conditions: Obtain reference strains (e.g., from ATCC) and clinical isolates of relevant fungal species. Culture the fungi on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at their optimal growth temperatures.
-
Inoculum Preparation: Prepare fungal inoculum suspensions and adjust the concentration to a standard density (e.g., 0.5-2.5 x 10³ cells/mL for yeasts, 0.4-5 x 10⁴ conidia/mL for molds) using a spectrophotometer or hemocytometer.
-
Broth Microdilution Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) or M38 (for molds) guidelines.
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
MFC Determination: Aliquots from wells showing no visible growth are subcultured onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Cell Wall Integrity Assay
Objective: To assess if this compound disrupts the fungal cell wall.
Methodology:
-
Spheroplast Formation Assay:
-
Treat fungal cells with this compound at sub-MIC and MIC concentrations.
-
Incubate the treated cells in a medium containing a cell wall-lysing enzyme (e.g., zymolyase or lyticase) in an osmotically stabilizing buffer (e.g., sorbitol).
-
Monitor the formation of spheroplasts (cells without a cell wall) over time using a spectrophotometer to measure the decrease in optical density at 600 nm. An increased rate of spheroplast formation in the presence of this compound suggests cell wall damage.
-
-
Calcofluor White Staining:
-
Treat fungal cells with this compound.
-
Stain the cells with Calcofluor White, a fluorescent dye that binds to chitin in the fungal cell wall.
-
Observe the cells under a fluorescence microscope. Abnormal or patchy fluorescence patterns in treated cells compared to untreated controls can indicate alterations in chitin deposition and cell wall integrity.
-
Membrane Permeability Assay
Objective: To determine if this compound damages the fungal cell membrane.
Methodology:
-
Propidium Iodide (PI) Staining:
-
Treat fungal cells with this compound.
-
Add PI, a fluorescent dye that can only enter cells with compromised membranes, to the cell suspension.
-
Analyze the cell population using flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates membrane damage.
-
-
Leakage of Intracellular Components:
-
Treat fungal cells with this compound.
-
Centrifuge the cell suspension to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins). An increase in absorbance compared to untreated controls indicates leakage of these components due to membrane damage.
-
Visualizing the Research Workflow
The following diagram outlines a logical workflow for the investigation of the antifungal mechanism of a novel natural product like this compound.
Caption: Experimental workflow for elucidating the antifungal mechanism of action.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antifungal agents. While its antifungal activity against Colletotrichum musae is established, a significant knowledge gap remains regarding its precise mechanism of action and its activity spectrum against other clinically important fungi. Based on its triterpenoid structure, it is hypothesized that this compound targets the fungal cell wall and/or membrane.
Future research should focus on:
-
Broad-spectrum activity screening: Determining the MIC and MFC of this compound against a wide range of pathogenic yeasts and molds.
-
Detailed mechanistic studies: Employing the experimental protocols outlined in this guide to confirm the proposed mechanisms of cell wall and membrane disruption.
-
Target identification: Utilizing "omics" approaches to identify the specific molecular targets of this compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.
A thorough understanding of the antifungal mechanism of this compound will be crucial for its development as a next-generation antifungal drug.
References
The Peroxynitrite Scavenging Potential of Pygenic Acid B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide radicals (O₂•⁻), peroxynitrite inflicts cellular damage through the oxidation and nitration of key biomolecules such as proteins, lipids, and DNA. Consequently, the identification and characterization of novel peroxynitrite scavengers represent a critical avenue for therapeutic intervention.
Pygenic acid B, a triterpenoid compound, has been identified as a molecule with potential peroxynitrite scavenging activity. This technical guide provides a consolidated overview of the available scientific information regarding the ONOO⁻ scavenging capacity of this compound, including its proposed mechanism and the experimental methodologies relevant to its evaluation.
Peroxynitrite Scavenging Activity of this compound
At present, the publicly available scientific literature indicates that this compound exhibits peroxynitrite scavenging activity. However, specific quantitative data, such as IC₅₀ values from direct peroxynitrite scavenging assays, and detailed experimental protocols from peer-reviewed publications remain limited. The assertion of its activity is noted in chemical supplier databases, suggesting that such data may exist in proprietary or less accessible research.
This guide will, therefore, focus on the general experimental frameworks used to assess such activity and the potential mechanistic pathways by which this compound may exert its protective effects.
Experimental Protocols for Peroxynitrite Scavenging Assays
The evaluation of a compound's ability to scavenge peroxynitrite typically involves in vitro assays that monitor the inhibition of ONOO⁻-mediated reactions. Below are detailed methodologies for common experimental approaches.
Spectrophotometric Assay using a Reporter Molecule
This method relies on a reporter molecule that is bleached or modified by peroxynitrite, leading to a change in its absorbance. The ability of a test compound to prevent this change is a measure of its scavenging activity.
Experimental Workflow:
Caption: Workflow for a spectrophotometric peroxynitrite scavenging assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 7.4) containing 0.1 mM diethylenetriaminepentaacetic acid (DTPA) to chelate metal ions.
-
Prepare a stock solution of a reporter dye, such as Evans Blue (e.g., 12.5 µM final concentration).
-
Prepare various concentrations of this compound in a suitable solvent.
-
Prepare a fresh solution of peroxynitrite (typically stored in NaOH).
-
-
Reaction Setup:
-
In a spectrophotometer cuvette, combine the phosphate buffer, DTPA, and the reporter dye.
-
Add a specific volume of the this compound solution (for test samples) or the solvent alone (for the control).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the peroxynitrite solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Measure the absorbance of the solution at the maximal wavelength of the reporter dye (e.g., 611 nm for Evans Blue).
-
-
Calculation of Scavenging Activity:
-
The percentage of peroxynitrite scavenging is calculated using the formula:
-
The IC₅₀ value (the concentration of the scavenger that inhibits 50% of peroxynitrite activity) can be determined by plotting the percentage of scavenging against the concentration of this compound.
-
Dihydrorhodamine 123 (DHR 123) Fluorometric Assay
This is a highly sensitive method that utilizes the non-fluorescent probe DHR 123, which is oxidized by peroxynitrite to the fluorescent rhodamine 123.
Experimental Workflow:
Caption: Workflow for a DHR 123 fluorometric peroxynitrite scavenging assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) with DTPA (e.g., 100 µM).
-
Prepare a stock solution of DHR 123 in an appropriate solvent like dimethylformamide.
-
Prepare serial dilutions of this compound.
-
-
Reaction Setup:
-
In a 96-well microplate, add the buffer, DHR 123 solution, and this compound at various concentrations.
-
-
Reaction and Measurement:
-
Add peroxynitrite to each well to start the reaction.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for rhodamine 123 (e.g., ~500 nm excitation and ~536 nm emission).
-
-
Data Analysis:
-
Calculate the percentage inhibition of DHR 123 oxidation.
-
Determine the IC₅₀ value from the dose-response curve.
-
Potential Signaling Pathways and Mechanisms
The interaction of this compound with peroxynitrite is likely to involve direct scavenging, but it may also influence cellular signaling pathways affected by RNS.
Direct Scavenging and Antioxidant Cascade
This compound, as a triterpenoid with hydroxyl groups, may directly donate a hydrogen atom to quench the reactive species derived from peroxynitrite decomposition, thereby neutralizing its oxidative capacity.
Caption: Proposed direct scavenging mechanism of this compound.
Modulation of Endogenous Antioxidant Defenses
While not yet demonstrated for this compound specifically, many natural compounds are known to upregulate endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) through signaling pathways like Nrf2-ARE. This represents a potential indirect mechanism of protection against peroxynitrite-induced damage by reducing the levels of its precursor, the superoxide radical.
Conclusion and Future Directions
This compound has been identified as a scavenger of peroxynitrite. To fully elucidate its therapeutic potential, further research is required to:
-
Quantify its scavenging activity using standardized in vitro assays to determine IC₅₀ values.
-
Elucidate the precise chemical mechanism of its reaction with peroxynitrite and its decomposition products.
-
Investigate its effects in cellular and animal models of diseases associated with peroxynitrite-mediated stress.
-
Explore its potential to modulate signaling pathways related to endogenous antioxidant defenses.
A comprehensive understanding of these aspects will be crucial for the drug development community to assess the viability of this compound as a lead compound for mitigating the pathological effects of peroxynitrite.
Potential Pharmacological Effects of Pygenic Acid B: A Technical Overview and Analog Case Study
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a summary of the currently known pharmacological properties of Pygenic acid B, a triterpenoid compound. Due to the limited availability of in-depth experimental data for this compound, this guide also presents a comprehensive case study on the closely related compound, Pygenic acid A (Corosolic Acid). This analog study serves to illustrate the potential pharmacological depth that may be uncovered in future research on this compound and provides detailed experimental methodologies and pathway analyses relevant to this class of compounds.
This compound: Current State of Knowledge
This compound, with the chemical name 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a triterpenoid that has been isolated from several plant species, including the leaves of Glochidion obliquum, the roots of Actinidia chinensis (Kiwifruit), and Lobelia nummularia.[1][2][3] Current research indicates a range of potential pharmacological activities, although detailed mechanistic studies are not yet available.
The identified potential effects of this compound include:
-
Antifungal Activity: It has demonstrated activity against the fungus Colletotrichum musae.[1][4]
-
Peroxynitrite (ONOO-) Scavenging Activity: This suggests potential antioxidant and anti-inflammatory properties, as peroxynitrite is a potent cytotoxic oxidant involved in inflammatory processes.
-
Cytotoxic Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against a panel of human cancer cell lines, including liver (PLC, Hep3B, HepG2, Bel7402), cervical (HeLa), colon (SW480), and breast (MCF-7) cancer cells. Additionally, it has been identified as the main active compound in an extract with anti-glioma cell activity.
-
Immunomodulatory Potential: A computational molecular docking study identified this compound as having a high binding affinity for Human Interleukin-2 (IL-2), suggesting it may have a role in modulating the immune system.
-
Anti-Allergic and Anti-Asthmatic Properties: this compound has been identified as a constituent of a traditional Chinese medicine decoction used for treating allergic asthma.
At present, there is a notable absence of published, in-depth studies detailing the mechanisms of action, specific signaling pathways, and quantitative pharmacological data for this compound. To provide a framework for the potential research avenues and the type of detailed analysis that could be undertaken, the following sections present a comprehensive overview of the well-documented pharmacological effects of the structurally similar compound, Pygenic acid A.
Analog Case Study: Pygenic Acid A (Corosolic Acid)
Pygenic acid A, also known as Corosolic acid, is a well-researched pentacyclic triterpenoid with established anti-cancer, anti-inflammatory, and anti-diabetic properties. The following sections detail its effects on metastatic breast cancer, providing the quantitative data, experimental protocols, and pathway visualizations requested in the core requirements.
Anti-Metastatic Effects in Breast Cancer
Pygenic acid A has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This is a critical mechanism for preventing metastasis.
| Cell Line | Assay | Concentration (µM) | Duration (h) | Observed Effect | Reference |
| MDA-MB-231 | Cell Proliferation (IncuCyte) | 0-20 | 24 | Dose-dependent decrease in cell growth | |
| 4T1 | Cell Proliferation (IncuCyte) | 0-20 | 24 | Dose-dependent decrease in cell growth | |
| MDA-MB-231 (Attached) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |
| 4T1 (Attached) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |
| MDA-MB-231 (Suspended) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |
| 4T1 (Suspended) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |
| MDA-MB-231 (Suspended) | Apoptosis (Annexin-V/PI) | 0-50 | 24 | Dose-dependent increase in apoptosis | |
| 4T1 (Suspended) | Apoptosis (Annexin-V/PI) | 0-50 | 24 | Dose-dependent increase in apoptosis |
Signaling Pathways Modulated by Pygenic Acid A
Pygenic acid A exerts its anti-metastatic effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis and the inhibition of pro-survival mechanisms.
Pygenic acid A has been observed to decrease the phosphorylation levels of key survival kinases, including STAT3, Akt, and p38, particularly in cancer cells under suspension conditions, which mimics the state of circulating tumor cells. The downregulation of these pathways contributes to the sensitization of cancer cells to anoikis.
Pygenic acid A has been shown to induce Endoplasmic Reticulum (ER) stress, a condition that can trigger apoptosis. This is evidenced by the increased levels of ER stress markers such as IRE1α and p-eIF2α. Concurrently, it activates autophagy, as indicated by elevated levels of LC3B-I and LC3B-II. However, the accumulation of p62 suggests a potential defect in autophagy flux, which can lead to cell death.
Experimental Protocols for Key Assays
To facilitate the replication and further investigation of the effects of triterpenoids like Pygenic acids A and B, the following are detailed methodologies for key experiments.
-
Cell Lines: Human metastatic breast cancer (MDA-MB-231) and mouse metastatic breast cancer (4T1) cell lines.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Suspension Culture: To mimic anoikis conditions, cells are seeded onto ultra-low attachment plates.
-
Compound Treatment: Pygenic acid A (or B) is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium for treating the cells for the specified durations.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with varying concentrations of Pygenic acid A (e.g., 0-20 µM).
-
Place the plate in the IncuCyte™ live-cell imaging system.
-
Acquire images every 2 hours and analyze cell confluence over time to determine the rate of cell proliferation.
-
Culture cells in suspension on ultra-low attachment plates and treat with different concentrations of Pygenic acid A (e.g., 0-50 µM) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Treat cells (both attached and in suspension) with Pygenic acid A for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-Akt, IRE1α, LC3B, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound is an intriguing natural product with preliminary evidence suggesting its potential as an antifungal, antioxidant, cytotoxic, and immunomodulatory agent. However, the current body of research is insufficient to fully delineate its pharmacological profile and mechanisms of action.
The detailed investigation of its close analog, Pygenic acid A, reveals a complex interplay with key cellular signaling pathways involved in cancer metastasis. This provides a valuable roadmap for future research on this compound. It is recommended that future studies focus on:
-
Quantitative Bioactivity: Determining the IC50 values of this compound in various cancer cell lines and fungal species.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its cytotoxic and potential anti-inflammatory effects.
-
In Vivo Efficacy: Evaluating the pharmacological effects of this compound in animal models of disease to assess its therapeutic potential.
By applying the detailed experimental approaches and analytical frameworks outlined in the case study of Pygenic acid A, the scientific community can work towards a comprehensive understanding of the pharmacological effects of this compound and its potential for development as a therapeutic agent.
References
Preliminary Cytotoxicity Studies of Pygenic Acid B and Related Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of Pygenic acid B is limited in publicly available scientific literature. This guide provides a comprehensive overview of the cytotoxic properties of two closely related and well-studied triterpenoid compounds: Pygenic acid A and Pseudolaric acid B . The structural similarities between these compounds may offer valuable insights into the potential bioactivity of this compound.
Introduction
This compound, a triterpenoid compound, has been isolated from Glochidion obliquum and is noted for its antifungal and peroxynitrite-scavenging activities. However, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored in published research. In contrast, significant research has been conducted on the cytotoxic effects of Pygenic acid A and Pseudolaric acid B, demonstrating their potent anti-cancer properties through various mechanisms of action. This technical guide summarizes the key findings from preliminary cytotoxicity studies of these related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activities of Pygenic acid A and Pseudolaric acid B against various cancer cell lines.
Table 1: Cytotoxicity of Pygenic Acid A
| Cell Line | Cancer Type | Assay | Concentration Range | Duration | Observed Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS | 0–50 µM | 24h | Dose-dependent inhibition of cell growth |
| 4T1 | Murine Breast Cancer | MTS | 0–50 µM | 24h | Dose-dependent inhibition of cell growth |
| MDA-MB-231 | Triple-Negative Breast Cancer | Annexin V/PI | 0–50 µM | 24h | Increased apoptosis |
| 4T1 | Murine Breast Cancer | Calcein-AM/PI | 0–50 µM | 24h | Increased cell death |
Note: Specific IC50 values for Pygenic acid A were not explicitly stated in the reviewed literature, but significant dose-dependent effects were observed within the specified concentration range.
Table 2: Cytotoxicity of Pseudolaric Acid B
| Cell Line | Cancer Type | Assay | IC50 Value | Duration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 19.3 µM | 24h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 8.3 µM | 48h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 5.76 µM | 72h | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the cytotoxicity studies of Pygenic acid A and Pseudolaric acid B.
Cell Viability Assays (MTS and CCK-8)
These colorimetric assays are used to assess cell viability by measuring the metabolic activity of the cells.
-
Cell Lines and Culture:
-
MDA-MB-231 (human triple-negative breast cancer) and 4T1 (murine breast cancer) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (Pygenic acid A or Pseudolaric acid B) or a vehicle control (e.g., DMSO).
-
The plates are incubated for the desired duration (e.g., 24, 48, or 72 hours).
-
Following incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.[1][2]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Principle:
-
Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
-
Experimental Procedure:
-
Cells are seeded in 6-well plates and treated with the test compound or vehicle control for the specified duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC (fluorescein isothiocyanate) and PI are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
After incubation, an additional volume of 1X binding buffer is added.
-
The stained cells are analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells are distinguished based on their fluorescence signals.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Pygenic acid A and Pseudolaric acid B are mediated through the modulation of specific intracellular signaling pathways.
Pygenic Acid A: Induction of Anoikis and Apoptosis
Pygenic acid A has been shown to induce apoptosis and sensitize metastatic breast cancer cells to anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix). This is achieved through a multi-faceted mechanism involving the inhibition of pro-survival pathways and the activation of cellular stress responses.
Caption: Workflow for assessing Pygenic acid A's effect on anoikis.
Caption: Pygenic acid A induces apoptosis via multiple pathways.
Pseudolaric Acid B: Mitochondrial Apoptosis and PI3K/AKT/mTOR Inhibition
Pseudolaric acid B induces apoptosis in triple-negative breast cancer cells through the intrinsic mitochondrial pathway and by suppressing the pro-survival PI3K/AKT/mTOR signaling cascade.
References
Exploring the Therapeutic Potential of Pygenic Acid B: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B is a naturally occurring triterpenoid compound that has garnered interest for its potential biological activities. This technical guide aims to provide a comprehensive overview of the current scientific understanding of this compound, with a focus on its therapeutic potential. While research on this compound is still in its early stages compared to its close relative, Pygenic acid A (Corosolic acid), this document will synthesize the available data, including its known biological effects and chemical properties.
It is important to note that the majority of in-depth therapeutic research, including detailed mechanistic studies and experimental protocols, has been conducted on Pygenic acid A. Therefore, where relevant and for comparative purposes, information regarding Pygenic acid A will be included to provide a broader context for the potential of this class of compounds.
Chemical Properties of this compound
This compound, also known as 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid.[1] Its chemical structure and properties have been characterized, providing a foundation for understanding its biological interactions.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H48O5 | [2] |
| Molecular Weight | 488.7 g/mol | [2] |
| XLogP3 | 5.7 | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 488.35017463 Da | |
| Monoisotopic Mass | 488.35017463 Da | |
| Topological Polar Surface Area | 98 Ų | |
| Heavy Atom Count | 35 |
Therapeutic Potential and Biological Activities
Research into the therapeutic potential of this compound is emerging. To date, the following biological activities have been reported:
-
Antifungal Activity: this compound has demonstrated antifungal properties, specifically against Colletotrichum musae, the fungus responsible for anthracnose disease in bananas.
-
Peroxynitrite (ONOO-) Scavenging Activity: It has also been shown to possess peroxynitrite scavenging activity, suggesting potential roles in mitigating oxidative and nitrative stress, which are implicated in various inflammatory diseases and cellular damage.
Due to the limited specific research on this compound, a detailed exploration of its mechanisms of action in human disease models is not yet available. However, the extensive research on the structurally similar Pygenic acid A (Corosolic acid) offers valuable insights into potential therapeutic avenues.
A Comprehensive Look at Pygenic Acid A (Corosolic Acid) as a Proxy
Pygenic acid A, a well-studied natural compound, has demonstrated a wide range of therapeutic effects, particularly in the context of cancer. Its mechanisms of action have been elucidated in numerous preclinical studies, providing a potential roadmap for investigating this compound.
Anti-Cancer Effects of Pygenic Acid A
Pygenic acid A has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast, colon, leukemia, and osteosarcoma. A significant focus of research has been on its ability to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This is a crucial step in preventing metastasis.
Table 2: Summary of Quantitative Data on Pygenic Acid A's Anti-Cancer Activity
| Cell Line | Assay | Concentration Range | Effect | Reference |
| MDA-MB-231 (human breast cancer) | Cell Proliferation (IncuCyte) | 0–20 µM | Dose-dependent inhibition of proliferation | |
| 4T1 (mouse breast cancer) | Cell Proliferation (IncuCyte) | 0–20 µM | Dose-dependent inhibition of proliferation | |
| MDA-MB-231 (attached) | MTS Assay | 0–50 µM | Dose-dependent reduction in cell growth | |
| 4T1 (attached) | MTS Assay | 0–50 µM | Dose-dependent reduction in cell growth | |
| MDA-MB-231 (suspended) | MTS Assay | 0–50 µM | More potent dose-dependent reduction in cell growth compared to attached cells | |
| 4T1 (suspended) | MTS Assay | 0–50 µM | More potent dose-dependent reduction in cell growth compared to attached cells | |
| MDA-MB-231 (suspended) | Annexin-V/PI Staining | 0–50 µM | Dose-dependent increase in apoptosis | |
| 4T1 (suspended) | Annexin-V/PI Staining | 0–50 µM | Dose-dependent increase in apoptosis |
Signaling Pathways Modulated by Pygenic Acid A
Pygenic acid A exerts its anti-cancer effects by modulating multiple signaling pathways.
-
STAT3 Inactivation: It reduces the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.
-
Akt and p38 Inhibition: Pygenic acid A decreases the phosphorylation of Akt and p38, particularly in suspended cancer cells, which contributes to anoikis sensitization.
-
HER2 Downregulation: It has been reported to downregulate the HER2 signaling cascade in gastric cancer cells.
-
Induction of ER Stress and Autophagy: The compound induces endoplasmic reticulum (ER) stress and modulates autophagy, leading to cell death.
-
Downregulation of Pro-Survival Proteins: It decreases the levels of anti-apoptotic proteins such as cIAP1, cIAP2, and survivin.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Pygenic Acid B from Glochidion obliquum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pygenic acid B, a pentacyclic triterpenoid isolated from the leaves of Glochidion obliquum, has garnered interest for its potential therapeutic properties, including antifungal and peroxynitrite scavenging activities.[1] This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound. The methodology is based on established phytochemical techniques for the separation of triterpenoids from plant matrices. Additionally, this document outlines the putative signaling pathway of this compound, drawing parallels with the closely related compound, Pygenic acid A, and its role in inducing anoikis in cancer cells.
Data Presentation: Extraction Yields
The following table summarizes the yields obtained from a representative extraction of triterpenoids from the dried leaves of Glochidion obliquum. It is important to note that while the yields for the initial extracts and fractions are available, the specific yield for this compound has not been explicitly reported in the reviewed literature. The final yield of an individual triterpenoid is typically in the milligram range from a kilogram-scale extraction.
| Extraction Step | Product | Starting Material (Dried Leaves) | Yield (g) | Yield (%) |
| 1 | Methanol Extraction | 4.2 kg | 210.3 g | 5.01% |
| 2 | n-Hexane Fraction | 210.3 g Methanol Extract | 87.2 g | 41.5% of Methanol Extract |
| 3 | Dichloromethane Fraction | 210.3 g Methanol Extract | 55.0 g | 26.2% of Methanol Extract |
| 4 | Ethyl Acetate Fraction | 210.3 g Methanol Extract | 12.0 g | 5.7% of Methanol Extract |
| 5 | Isolated Triterpenoids (e.g., Glochidonol, Lupeol) | 55.0 g Dichloromethane Fraction | mg scale | Not Reported for this compound |
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from the leaves of Glochidion obliquum.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Glochidion obliquum.
-
Thoroughly wash the leaves with distilled water to remove any debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Methanol Extraction:
-
Suspend the powdered leaves in methanol (e.g., 4.2 kg of powder in approximately 15-20 L of methanol).
-
Perform hot extraction at 50°C for a duration of 4-6 hours with continuous stirring.
-
Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity:
-
First, partition with n-hexane to remove non-polar compounds like fats and waxes. Separate the n-hexane layer.
-
Next, partition the aqueous layer with dichloromethane. This compound, being a triterpenoid, is expected to be in this fraction. Separate the dichloromethane layer.
-
Finally, partition the remaining aqueous layer with ethyl acetate to separate compounds of intermediate polarity.
-
-
Concentrate each fraction using a rotary evaporator to obtain the n-hexane, dichloromethane, and ethyl acetate fractions.
4. Chromatographic Purification of this compound:
-
The dichloromethane fraction, which is rich in triterpenoids, is subjected to further purification.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (230-400 mesh).
-
Dissolve the dichloromethane fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 20:1 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Reversed-Phase (RP-18) Column Chromatography:
-
Fractions containing compounds with similar TLC profiles can be combined and further purified using an RP-18 column.
-
Elute the RP-18 column with a gradient of methanol and water or acetone and water.
-
Collect fractions and monitor with TLC.
-
-
Crystallization:
-
Fractions containing pure this compound can be concentrated and the compound crystallized from a suitable solvent or solvent mixture to obtain a purified solid.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Putative signaling pathway of this compound in anoikis induction.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Pygenic Acid B
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Pygenic acid B. The described protocol is applicable for the analysis of this compound in bulk drug substances and various sample matrices. The method is developed to be specific, accurate, and precise, making it suitable for quality control and research purposes.
Introduction
This compound, a naturally occurring triterpenoid, has garnered interest for its potential biological activities. Accurate and reliable quantitative analysis is crucial for its study and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Series or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm or equivalent C18 column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B to 10% A / 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A / 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is provided below.
-
Extraction: Accurately weigh a sample containing an estimated 1-10 mg of this compound. Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet insoluble materials.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a DAD detector. | To ensure the method is selective for the analyte of interest. |
| Linearity | R² ≥ 0.999 for the calibration curve over the specified concentration range. | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98-102% for spiked samples at three different concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. | To evaluate the consistency and reproducibility of the results. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C). | To demonstrate the reliability of the method with minor variations in experimental conditions. |
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be consistent under stable conditions. The use of a C18 column provides good retention and separation of this moderately polar compound from other matrix components. The acidic mobile phase (0.1% formic acid) helps to ensure good peak shape for the acidic analyte by suppressing the ionization of its carboxylic acid group. UV detection at 210 nm is suitable for compounds like this compound that lack a strong chromophore.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Proper method validation should be performed to ensure that the method is suitable for its intended application in a specific laboratory environment.
Protocols
Protocol 1: HPLC System Preparation and Equilibration
-
Prepare the mobile phases as described in Table 1. Ensure all solvents are degassed before use.
-
Install the specified C18 column in the HPLC system.
-
Purge the pump lines with the respective mobile phases to remove any air bubbles.
-
Set the initial mobile phase composition to 70% A and 30% B.
-
Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the detector wavelength to 210 nm.
Protocol 2: Calibration Curve Generation
-
Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the average peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). The R² value should be ≥ 0.999.
Protocol 3: Sample Analysis
-
Prepare the samples according to the procedure outlined in section 2.4.
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by design (QbD) based development and validation of RP-HPLC method for buserelin acetate in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pygenic Acid B using LC-MS/MS
Introduction
Pygenic acid B is a naturally occurring triterpenoid with potential therapeutic properties. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a robust and reliable method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method presented here is optimized for high sensitivity, selectivity, and throughput.
While specific research on the signaling pathways of this compound is limited, studies on the closely related Pygenic acid A suggest involvement in critical cellular processes. Pygenic acid A has been shown to sensitize metastatic breast cancer cells to anoikis (a form of programmed cell death) by inhibiting pro-survival pathways and activating ER stress and autophagy.[1][2] It has been observed to downregulate survival-promoting proteins and decrease the levels of proteins associated with anoikis resistance.[1][2] Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a significant mechanism in cancer that could be influenced by compounds like Pygenic acids.[3]
Experimental Protocols
1. Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma samples.
-
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) - (e.g., a structurally similar compound not present in the matrix)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
-
Protocol:
-
Spike 100 µL of plasma with the internal standard.
-
Add 500 µL of MTBE to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Liquid Chromatography:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 471.35 | 427.30 | 100 | 25 | 35 |
| Internal Standard (IS) | [Insert IS m/z] | [Insert IS m/z] | 100 | [Optimized Value] | [Optimized Value] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ (ng/mL) | 1 |
| Accuracy (%) | 85-115% |
| Precision (%RSD) | < 15% |
| Recovery (%) | > 80% |
| Matrix Effect (%) | < 15% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Postulated signaling pathway of this compound.
References
- 1. Pygenic Acid A (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pygenic Acid A (PA) Sensitizes Metastatic Breast Cancer Cells to Anoikis and Inhibits Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pygenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B, a triterpenoid isolated from the leaves of Glochidion obliquum, has demonstrated antifungal properties, notably against Colletotrichum musae.[1] As a member of the triterpenoid class of natural products, it represents a potential candidate for the development of novel antifungal agents. Triterpenoids are known to exert their antifungal effects through various mechanisms, including disruption of the fungal cell membrane and inhibition of essential enzymes like (1,3)-β-D-glucan synthase, a key component in fungal cell wall synthesis.
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal pathogens to this compound. The methodologies are based on the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal species. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
| Fungal Species | Strain | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Candida glabrata | ATCC 90030 | 16 |
| Candida parapsilosis | ATCC 22019 | 4 |
| Cryptococcus neoformans | ATCC 90112 | 8 |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Aspergillus flavus | ATCC 204304 | 32 |
| Fusarium solani | ATCC 36031 | 64 |
| Rhizopus oryzae | ATCC 20344 | >64 |
Note: The MIC values presented are hypothetical and should be determined experimentally for this compound.
Experimental Protocols
Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi in a liquid medium. The protocol is adapted from CLSI documents M27 and M38.
a. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Humidified incubator (35°C)
b. Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to prepare the desired range of working solutions.
c. Preparation of Microdilution Plates
-
Perform serial twofold dilutions of the this compound working solutions in the 96-well plates with RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Include a drug-free well for a positive growth control and a medium-only well for a negative control.
d. Inoculum Preparation
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast onto SDA and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to match the turbidity of a 0.5 McFarland standard using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the microplate wells.
-
-
Filamentous Fungi (Aspergillus spp., Fusarium spp.):
-
Subculture the mold onto PDA and incubate at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension with a spectrophotometer at 530 nm to an optical density that corresponds to a concentration of 0.4–5 x 10⁴ CFU/mL.
-
e. Inoculation and Incubation
-
Add the appropriate volume of the diluted fungal inoculum to each well of the microtiter plate.
-
Incubate the plates in a humidified incubator at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
f. MIC Determination
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth for most fungi. For some combinations, a prominent reduction in growth (e.g., ≥50%) compared to the positive control may be used as the endpoint.
Agar Disk Diffusion Susceptibility Testing
This is a qualitative method to assess the susceptibility of fungi to this compound. The protocol is based on CLSI document M44.
a. Materials
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Sterile cotton swabs
b. Preparation of this compound Disks
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known amount of the this compound solution to each sterile filter paper disk and allow the solvent to evaporate completely. The optimal concentration will need to be determined empirically.
c. Inoculum Preparation
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
d. Inoculation and Disk Placement
-
Evenly swab the fungal suspension over the entire surface of the Mueller-Hinton agar plate.
-
Aseptically place the this compound disk onto the inoculated agar surface.
e. Incubation and Zone Measurement
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of growth inhibition around the disk in millimeters.
Visualizations
References
Application Notes and Protocols for Measuring the Antioxidant Activity of Pygenic Acid B Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, there is significant interest in the identification and characterization of novel antioxidant compounds. Pygenic acid B, a triterpenoid compound, has been identified as a potential antioxidant.[1][2] These application notes provide a detailed protocol for evaluating the antioxidant activity of this compound in a physiologically relevant context using a cell-based assay.
The described Cellular Antioxidant Activity (CAA) assay is a robust method for quantifying the ability of a compound to mitigate intracellular ROS.[3][4][5] This assay employs the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which upon entering the cell is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of this compound is determined by its ability to reduce the fluorescence signal generated by an ROS inducer.
Furthermore, these notes will explore the potential mechanism of action of this compound through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the endogenous antioxidant response.
Data Presentation
The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound. This data is representative and intended to serve as an example for data presentation.
Table 1: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Compound | Concentration (µM) | % Inhibition of ROS Production (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 2.1 | 25.7 |
| 5 | 30.5 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 25 | 75.3 ± 5.1 | ||
| 50 | 92.1 ± 3.8 | ||
| Quercetin (Positive Control) | 1 | 20.1 ± 2.5 | 8.2 |
| 5 | 45.3 ± 4.1 | ||
| 10 | 68.7 ± 3.9 | ||
| 25 | 90.5 ± 2.8 | ||
| 50 | 98.2 ± 1.5 |
Table 2: Effect of this compound on the Expression of Nrf2-Target Genes in HepG2 Cells
| Treatment | Relative mRNA Expression (Fold Change ± SD) | |
| HO-1 | NQO1 | |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (25 µM) | 3.8 ± 0.4 | 2.9 ± 0.3 |
| Sulforaphane (10 µM) (Positive Control) | 5.2 ± 0.6 | 4.1 ± 0.5 |
Experimental Protocols
Protocol 1: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This protocol details the measurement of the intracellular ROS scavenging activity of this compound.
Materials:
-
HepG2 cells (or other suitable adherent cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Quercetin (positive control) stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (ROS inducer)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: On the day of the assay, remove the cell culture medium. Wash the cells once with PBS.
-
Add 100 µL of fresh cell culture medium containing various concentrations of this compound or Quercetin to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Probe Loading: Prepare a 50 µM working solution of DCFH-DA in cell culture medium.
-
Remove the medium containing the test compounds and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C and 5% CO₂ in the dark.
-
ROS Induction: Prepare a 600 µM solution of AAPH in PBS.
-
Remove the DCFH-DA solution and wash the cells once with PBS.
-
Add 100 µL of the AAPH solution to all wells except for the no-treatment control wells (add PBS to these).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the percentage inhibition of ROS production for each concentration of this compound and Quercetin relative to the AAPH-treated control. Determine the IC₅₀ value for this compound.
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol is for visualizing the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound stock solution
-
Sulforaphane (positive control)
-
Glass coverslips
-
24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells on glass coverslips placed in a 24-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound or Sulforaphane for a specified time (e.g., 4 hours). Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Wash again with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Nrf2 activation is indicated by the co-localization of the Nrf2 signal with the DAPI signal in the nucleus.
Mandatory Visualization
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
References
- 1. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Determining the Solubility and Stability of Pygenic Acid B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B, also known as 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid natural product.[1][2][3] Triterpenoids are a class of compounds with diverse and promising pharmacological activities.[4][5] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its development as a potential therapeutic agent. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.
These application notes provide a comprehensive guide with detailed protocols for determining the aqueous and organic solubility, as well as the chemical stability of this compound. The methodologies are based on established principles for the characterization of organic compounds and are tailored for a research and drug development setting.
Chemical and Physical Properties of this compound
A summary of the computed chemical and physical properties of this compound is provided below. It is important to note that these are predicted values and experimental determination is crucial.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | PubChem |
| Molecular Weight | 488.7 g/mol | PubChem |
| XLogP3 (Predicted) | 5.7 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Part 1: Solubility Determination
The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. The following protocols outline methods to determine the solubility of this compound in various solvents. Given that related triterpenoids like Asiatic acid are soluble in polar aprotic solvents and alcohols, these are recommended as starting points.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube or vial.
-
Add 1 mL of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples and then collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-developed and validated HPLC method for this compound is required.
-
Calculate the solubility in mg/mL or mmol/L.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) |
| Water | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
| DMF | 25 | [Experimental Data] | [Experimental Data] |
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Part 2: Stability Assessment
Assessing the chemical stability of this compound under various conditions is crucial to determine its shelf-life and identify potential degradation products.
Stability in Solution
This protocol evaluates the stability of this compound in different solvents and pH conditions over time.
Protocol:
-
Prepare stock solutions of this compound in the desired solvents (e.g., DMSO for initial stock, then diluted into aqueous buffers).
-
Prepare test solutions of this compound at a known concentration in different buffers (e.g., pH 3, 5, 7.4, and 9) and solvents.
-
Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation: Solution Stability of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Time Point | % this compound Remaining | Observations (e.g., color change, precipitation) |
| PBS (7.4) | 4 | 24h | [Experimental Data] | [Experimental Data] |
| PBS (7.4) | 25 | 24h | [Experimental Data] | [Experimental Data] |
| PBS (7.4) | 40 | 24h | [Experimental Data] | [Experimental Data] |
| pH 3 Buffer | 25 | 24h | [Experimental Data] | [Experimental Data] |
| pH 9 Buffer | 25 | 24h | [Experimental Data] | [Experimental Data] |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store solid compound at 60°C for 48 hours.
-
Photostability: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by HPLC-UV and LC-MS to identify and characterize degradation products.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Part 3: Investigating Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been extensively reported, its structural relative, Pygenic acid A, has been shown to induce apoptosis and sensitize metastatic breast cancer cells to anoikis through various pathways, including the inhibition of pro-survival pathways and activation of ER stress and autophagy. Another compound, Pseudolaric acid B, has been shown to affect the PI3K/AKT/mTOR signaling pathway in triple-negative breast cancer.
Based on this, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is intended as a starting point for research into its mechanism of action.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Protocol for Investigating Signaling Pathway Modulation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line responsive to triterpenoids) and treat with various concentrations of this compound for different durations.
-
Western Blot Analysis: Prepare cell lysates and perform western blotting to analyze the expression and phosphorylation status of key proteins in the hypothesized pathways (e.g., PI3K, p-AKT, AKT, mTOR, markers of ER stress like IRE1α and p-eIF2α, and autophagy markers like LC3B).
-
Cell Viability and Apoptosis Assays: Conduct assays such as MTT or CellTiter-Glo to assess cell viability and Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Data Analysis: Analyze the changes in protein expression and cellular outcomes to elucidate the signaling pathways affected by this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic determination of the solubility and stability of this compound. The successful execution of these experiments will generate essential data to support the advancement of this compound in the drug discovery and development pipeline. Furthermore, the proposed investigational strategy for elucidating its mechanism of action will contribute to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for Pygenic Acid B as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B, a pentacyclic triterpenoid with the chemical name 2α,3α,24-trihydroxyurs-12-en-28-oic acid, is a naturally occurring compound found in various medicinal plants, including Glochidion obliquum and Actinidia chinensis Planch. Its structural similarity to other bioactive triterpenoids, such as ursolic acid and oleanolic acid, makes it a valuable reference standard in the phytochemical analysis of herbal extracts and formulations. The use of a well-characterized reference standard like this compound is crucial for the accurate quantification of related compounds, ensuring the consistency, efficacy, and safety of natural product-derived therapeutics.
This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard in phytochemical analysis, with a focus on chromatographic techniques and bioactivity assessment.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | (4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
| Synonyms | 2,24-Dihydroxyursolic acid, 2α,3α,24-Trihydroxyurs-12-en-28-oic acid |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Application 1: Quantification of Triterpenoids in Herbal Extracts using UPLC-MS/MS
This protocol outlines a method for the quantification of triterpenoid acids in a plant matrix using this compound as an external reference standard. The method is adapted from established protocols for similar triterpenoids like ursolic acid.[1][2][3]
Experimental Workflow for Triterpenoid Quantification
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plant material (e.g., dried leaves of Actinidia chinensis)
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).
3. Sample Preparation (Ultrasonic Extraction):
-
Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5.0 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor Ion (m/z): 487.3 [M-H]⁻Product Ion (m/z): 439.3 (quantifier), 245.2 (qualifier) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Collision Energy | 25 eV (for 439.3), 35 eV (for 245.2) |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound and other related triterpenoids in the plant extract by interpolating their peak areas on the calibration curve.
Application 2: Bioactivity Assessment - Antifungal Activity
This compound has been reported to exhibit antifungal activity against Colletotrichum musae. This protocol describes a method to assess the antifungal activity of a plant extract standardized with this compound.
Proposed Antifungal Mechanism of Triterpenoids
Triterpenoids are believed to exert their antifungal effects primarily by disrupting the fungal cell membrane's integrity.
Protocol: Broth Microdilution Assay for Antifungal Susceptibility
1. Materials and Reagents:
-
Standardized plant extract (with a known concentration of this compound)
-
This compound reference standard
-
Colletotrichum musae culture
-
Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
2. Inoculum Preparation:
-
Grow C. musae on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C.
-
Harvest conidia by flooding the plate with sterile saline solution (0.85% NaCl) and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10⁶ conidia/mL using a hemocytometer.
3. Assay Procedure:
-
Prepare serial dilutions of the standardized plant extract and this compound in PDB in a 96-well plate. The final concentrations should typically range from 1 to 512 µg/mL.
-
Include a positive control (a known antifungal agent) and a negative control (PDB with DMSO).
-
Add 10 µL of the fungal inoculum to each well.
-
Incubate the plates at 28°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the extract that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the absorbance at 600 nm.
4. Quantitative Data Presentation:
| Sample | MIC (µg/mL) |
| Standardized Plant Extract | [Experimental Value] |
| This compound | [Experimental Value] |
| Positive Control (e.g., Fluconazole) | [Experimental Value] |
Application 3: Bioactivity Assessment - Peroxynitrite Scavenging Activity
This compound has been noted for its peroxynitrite (ONOO⁻) scavenging activity. Peroxynitrite is a potent cytotoxic oxidant involved in various pathological conditions. This protocol provides a method to evaluate the peroxynitrite scavenging capacity of a sample standardized with this compound.
Principle of the Peroxynitrite Scavenging Assay
Protocol: Dihydrorhodamine 123 (DHR 123) Oxidation Assay
1. Materials and Reagents:
-
Standardized plant extract
-
This compound reference standard
-
Peroxynitrite (ONOO⁻) solution
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate buffer (pH 7.4)
-
DTPA (diethylenetriaminepentaacetic acid)
-
Black 96-well microplates
-
Fluorescence plate reader
2. Reagent Preparation:
-
Buffer: Prepare a 90 mM sodium phosphate buffer containing 50 µM DTPA, pH 7.4.
-
DHR 123 Solution: Prepare a 5 mM stock solution of DHR 123 in DMSO. Dilute with the phosphate buffer to a final concentration of 10 µM immediately before use.
-
Peroxynitrite Solution: The concentration of the peroxynitrite stock solution should be determined spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹) in 0.1 M NaOH.
3. Assay Procedure:
-
To each well of a black 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of sample (standardized extract or this compound at various concentrations)
-
20 µL of DHR 123 solution
-
-
Initiate the reaction by adding 20 µL of peroxynitrite solution (final concentration ~10 µM).
-
Include a control group with no scavenger.
-
Measure the fluorescence immediately using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
4. Data Analysis:
-
The scavenging activity is calculated as the percentage inhibition of DHR 123 oxidation:
-
Scavenging Activity (%) = [(F_control - F_sample) / F_control] x 100
-
Where F_control is the fluorescence of the control and F_sample is the fluorescence in the presence of the scavenger.
-
-
Calculate the IC₅₀ value (the concentration of the sample required to scavenge 50% of the peroxynitrite).
5. Expected Quantitative Data:
| Sample | IC₅₀ (µg/mL) |
| Standardized Plant Extract | [Experimental Value] |
| This compound | [Experimental Value] |
| Positive Control (e.g., Gallic Acid) | [Experimental Value] |
Conclusion
This compound is a valuable tool for the standardization and quality control of herbal medicines containing ursane-type triterpenoids. The protocols provided herein offer a framework for its application in quantitative analysis and bioactivity assessment. The use of this compound as a reference standard will contribute to the development of more consistent and reliable phytochemical products for research and therapeutic use. Further research is warranted to fully elucidate the specific signaling pathways and mechanisms of action of this compound.
References
- 1. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Pygenic Acid B in Natural Product Drug Discovery
A Note on Available Research: Current scientific literature provides limited detailed information regarding the specific applications of Pygenic acid B in drug discovery. Research primarily identifies it as a triterpenoid isolated from the leaves of Glochidion obliquum, with demonstrated antifungal activity against Colletotrichum musae and peroxynitrite scavenging capabilities[1].
However, a closely related compound, Pygenic Acid A (PA) , also known as corosolic acid, has been extensively studied, particularly for its anti-cancer properties. Given the detailed nature of the user request and the abundance of research on Pygenic Acid A, the following application notes and protocols will focus on Pygenic Acid A as a representative example of this class of compounds in cancer drug discovery. This information may serve as a valuable reference for designing experimental workflows for lesser-studied natural products like this compound.
Application Note: Pygenic Acid A (PA) in Metastatic Breast Cancer Research
Introduction: Pygenic Acid A (PA) is a natural pentacyclic triterpenoid compound extracted from plants such as Prunella vulgaris[2][3]. It has garnered significant interest in oncology research for its various anti-cancer effects, including the induction of apoptosis and inhibition of key signaling pathways[2][3]. A critical application of PA is in the study of metastasis, the primary cause of cancer-related mortality. Specifically, PA has been shown to sensitize metastatic breast cancer cells to anoikis—a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). By promoting anoikis, PA can inhibit the survival of circulating tumor cells, thereby reducing their metastatic potential.
Biological Activities:
-
Sensitizes Cancer Cells to Anoikis: PA induces apoptosis in metastatic breast cancer cell lines (MDA-MB-231 and 4T1) under suspension conditions, mimicking circulating tumor cells.
-
Inhibits Pro-Survival Signaling: The compound downregulates key pro-survival proteins, including cIAP1, cIAP2, and survivin, leading to increased cell death. It also reduces the phosphorylation of STAT3, Akt, and p38, which are crucial for anoikis resistance.
-
Induces ER Stress and Autophagy: PA treatment can lead to Endoplasmic Reticulum (ER) stress and activate autophagy pathways, contributing to its cytotoxic effects.
-
Reduces Metastatic Characteristics: In vitro studies demonstrate that PA inhibits cell migration, invasion, and wound healing in a dose-dependent manner. It also curtails cancer cell growth in 3D cultures.
Quantitative Data Summary
The following table summarizes the effective concentrations of Pygenic Acid A in various assays performed on metastatic breast cancer cell lines (MDA-MB-231 and 4T1).
| Assay Type | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Cell Proliferation | MDA-MB-231, 4T1 | 0–20 µM | Dose-dependent inhibition of cell growth over 24h. | |
| Anoikis Induction | MDA-MB-231, 4T1 | 0–50 µM | Increased apoptosis in suspended cells after 24h treatment. | |
| Cell Viability (MTS) | MDA-MB-231, 4T1 | 0–50 µM | Reduced cell growth in both attached and suspended cultures. | |
| Wound Healing | MDA-MB-231, 4T1 | Dose-dependent | Reduced wound closure ability. | |
| Cell Invasion | MDA-MB-231, 4T1 | Not specified | Significant decrease in invasive capability. |
Experimental Protocols
Protocol 1: Cell Proliferation and Anoikis Assay
This protocol details the methodology to assess the effect of a test compound (e.g., Pygenic Acid A) on cell proliferation and its ability to induce anoikis.
1. Cell Culture:
- Culture human (MDA-MB-231) or murine (4T1) metastatic breast cancer cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Proliferation Assay (Attached Cells):
- Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.
- Treat the cells with varying concentrations of Pygenic Acid A (e.g., 0, 5, 10, 20 µM) for 24 hours.
- Monitor cell proliferation using an automated live-cell imaging system (e.g., IncuCyte™) or perform an MTS assay according to the manufacturer's instructions to measure cell growth.
3. Anoikis Assay (Suspended Cells):
- Prepare single-cell suspensions of the cancer cells.
- Culture the cells in suspension using ultra-low attachment plates.
- Treat the suspended cells with varying concentrations of Pygenic Acid A (e.g., 0, 10, 20, 30, 50 µM) for 24 hours.
- Assess apoptosis using Annexin-V/Propidium Iodide (PI) staining followed by flow cytometry analysis.
- Alternatively, use a live/dead cell viability assay with Calcein-AM (stains live cells green) and PI (stains dead cells red) and visualize using fluorescence microscopy.
Protocol 2: Cell Migration and Invasion Assay
This protocol is used to evaluate the impact of a test compound on the migratory and invasive properties of cancer cells.
1. Cell Preparation:
- Starve the cancer cells in serum-free medium for 12-24 hours prior to the assay.
2. Migration Assay (Transwell Assay):
- Use Transwell inserts (e.g., 8 µm pore size) for a 24-well plate.
- Seed 4 x 10⁴ starved cells in the upper chamber in serum-free medium containing the test compound (Pygenic Acid A).
- Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
- Incubate for 20 hours.
- Remove non-migrated cells from the top of the insert with a cotton swab.
- Fix the cells that have migrated to the bottom of the membrane with 10% formaldehyde for 10 minutes.
- Stain the migrated cells with 0.5% crystal violet and count them under a light microscope.
3. Invasion Assay:
- The protocol is similar to the migration assay, with one key difference:
- Before seeding the cells, pre-coat the Transwell insert membrane with a layer of Matrigel (diluted 1:10 in serum-free medium) to simulate the basement membrane.
- The remaining steps for cell seeding, incubation, fixing, and staining are identical to the migration assay.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating natural products in cancer drug discovery.
References
Application Notes and Protocols: Investigating the Anti-Biofilm Potential of Pygenic Acid B in Fungal Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies and host immune responses. The formation of these complex, surface-associated microbial communities is a critical virulence factor for many pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The intricate architecture of biofilms, characterized by a self-produced extracellular matrix (ECM), protects the embedded fungal cells and facilitates persistent infections. Consequently, there is an urgent need for novel therapeutic agents that can effectively inhibit biofilm formation or eradicate mature biofilms.
Pygenic acid B, a triterpenoid compound, has demonstrated antifungal activity against Colletotrichum musae.[1] While its direct impact on fungal biofilms is yet to be elucidated, its chemical nature suggests potential interactions with fungal cell membranes and signaling pathways crucial for biofilm development. This document provides a detailed experimental design to systematically evaluate the efficacy of this compound as an anti-biofilm agent using established in vitro fungal biofilm models. The protocols outlined herein are intended to guide researchers in assessing the compound's activity on biofilm formation, mature biofilms, and its potential mechanism of action.
Core Concepts: Fungal Biofilm Development
Fungal biofilm formation is a stepwise process that can be broadly categorized into four key stages:
-
Adhesion: Fungal cells initially attach to a biotic or abiotic surface.[2][3]
-
Proliferation and Hyphal Formation: Adherent cells proliferate and, in the case of dimorphic fungi like C. albicans, undergo a morphological transition from yeast to hyphal forms, which is critical for biofilm structure.[4][5]
-
Maturation: The biofilm grows into a complex three-dimensional structure encased in an extracellular matrix (ECM) composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). This matrix provides structural integrity and protection.
-
Dispersal: Yeast cells are released from the mature biofilm to colonize new sites.
Several conserved signaling pathways, including the mitogen-activated protein kinase (MAPK) and cyclic AMP-protein kinase A (cAMP-PKA) pathways, regulate these developmental stages. These pathways represent potential targets for anti-biofilm agents.
Experimental Design
This experimental design aims to comprehensively assess the anti-biofilm properties of this compound against clinically relevant fungal pathogens.
1. Fungal Strains and Culture Conditions:
-
Primary Model Organism: Candida albicans (e.g., SC5314) due to its well-characterized biofilm formation.
-
Secondary Model Organisms:
-
Aspergillus fumigatus (e.g., Af293) to represent filamentous fungi.
-
Cryptococcus neoformans (e.g., H99) to represent encapsulated yeasts.
-
-
Culture Media: RPMI-1640 buffered with MOPS is recommended for C. albicans and A. fumigatus biofilm assays to mimic physiological conditions. Sabouraud Dextrose Broth (SDB) can be used for routine culture and for C. neoformans biofilm formation.
2. This compound Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
The final concentration of DMSO in the experimental wells should be kept below 1% (v/v) to avoid solvent-induced effects on fungal growth and biofilm formation. A vehicle control (DMSO without this compound) must be included in all experiments.
3. Key Experiments:
-
Minimum Inhibitory Concentration (MIC) Determination: To determine the effect of this compound on planktonic fungal growth.
-
Biofilm Inhibition Assay: To assess the ability of this compound to prevent biofilm formation.
-
Mature Biofilm Eradication Assay: To evaluate the efficacy of this compound in disrupting pre-formed biofilms.
-
Microscopic Visualization of Biofilm Architecture: To qualitatively and quantitatively assess changes in biofilm structure.
-
Gene Expression Analysis: To investigate the effect of this compound on the expression of key biofilm-related genes.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of the planktonic fungus.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal suspension (1-5 x 10^5 cells/mL in RPMI-1640)
-
This compound stock solution
-
RPMI-1640 medium
-
Spectrophotometer (plate reader)
Procedure:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the fungal suspension to each well.
-
Include a positive control (fungal suspension without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible fungal growth.
Protocol 2: Biofilm Inhibition Assay
This assay evaluates the effect of this compound on biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal suspension (1 x 10^6 cells/mL in RPMI-1640)
-
This compound stock solution
-
RPMI-1640 medium
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Spectrophotometer (plate reader)
Procedure:
-
Add 100 µL of the fungal suspension to each well of a 96-well plate.
-
Add 100 µL of serially diluted this compound to the wells.
-
Include a positive control (fungal suspension with vehicle) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours to allow biofilm formation.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Add 125 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
-
Wash the plate four times with sterile distilled water and air dry.
-
Add 200 µL of 95% ethanol or 125 µL of 30% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm (for ethanol) or 550 nm (for acetic acid) using a microplate reader.
Protocol 3: Mature Biofilm Eradication Assay
This protocol assesses the ability of this compound to disrupt established biofilms.
Procedure:
-
Form biofilms as described in Protocol 2 (steps 1 and 4) without the addition of this compound.
-
After 24 hours, gently wash the wells twice with PBS.
-
Add 200 µL of serially diluted this compound to the wells containing the mature biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using Crystal Violet staining as described in Protocol 2 (steps 5-10).
Protocol 4: XTT Reduction Assay for Metabolic Activity
This assay measures the metabolic activity of the fungal cells within the biofilm.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare biofilms with or without this compound as described in Protocol 2 or 3.
-
Wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance of the formazan product at 490 nm.
Protocol 5: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or plates suitable for microscopy
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A-Alexa Fluor conjugate for ECM, Calcofluor White for chitin in the cell wall)
Procedure:
-
Grow biofilms on glass-bottom dishes in the presence or absence of this compound.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with the desired fluorescent dyes according to standard protocols. For instance, Calcofluor White can be used to visualize the overall fungal structure.
-
Acquire z-stack images using a confocal microscope.
-
Analyze the images using appropriate software (e.g., ImageJ) to determine biofilm thickness, architecture, and cell viability.
Protocol 6: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression of genes involved in biofilm formation and maintenance.
Key Target Genes in C. albicans:
-
Adhesion: ALS1, ALS3, HWP1
-
Hyphal formation: EFG1, CPH1
-
ECM production: FKS1
-
Drug resistance: CDR1, MDR1
-
Transcriptional regulator: BCR1
Procedure:
-
Grow biofilms in the presence or absence of this compound.
-
Harvest the biofilm cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform RT-qPCR using gene-specific primers for the target genes and a reference gene (e.g., ACT1).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
All quantitative data should be presented in clear, well-structured tables for easy comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Planktonic Growth (MIC)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | |
| Aspergillus fumigatus | |
| Cryptococcus neoformans |
Table 2: Inhibition of Biofilm Formation by this compound
| Fungal Species | This compound (µg/mL) | % Biofilm Inhibition (Crystal Violet) | % Metabolic Activity Reduction (XTT) |
| Candida albicans | Concentration 1 | ||
| Concentration 2 | |||
| ... | |||
| Aspergillus fumigatus | Concentration 1 | ||
| Concentration 2 | |||
| ... | |||
| Cryptococcus neoformans | Concentration 1 | ||
| Concentration 2 | |||
| ... |
Table 3: Eradication of Mature Biofilms by this compound
| Fungal Species | This compound (µg/mL) | % Biofilm Eradication (Crystal Violet) | % Metabolic Activity Reduction (XTT) |
| Candida albicans | Concentration 1 | ||
| Concentration 2 | |||
| ... | |||
| Aspergillus fumigatus | Concentration 1 | ||
| Concentration 2 | |||
| ... | |||
| Cryptococcus neoformans | Concentration 1 | ||
| Concentration 2 | |||
| ... |
Table 4: Relative Gene Expression in C. albicans Biofilms Treated with this compound
| Gene | Fold Change (vs. Untreated Control) |
| ALS1 | |
| ALS3 | |
| HWP1 | |
| EFG1 | |
| FKS1 | |
| CDR1 |
Signaling Pathways in Fungal Biofilm Formation
Several signaling pathways are integral to the regulation of fungal biofilm formation. Understanding these pathways can provide insights into the potential mechanism of action of this compound.
Caption: Key signaling pathways in fungal biofilm formation.
Conclusion
The experimental design and protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound as a potential anti-biofilm agent. By systematically assessing its impact on biofilm formation, mature biofilms, and the underlying molecular mechanisms, researchers can gain valuable insights into its therapeutic potential. The combination of quantitative assays and advanced imaging techniques will facilitate a thorough understanding of the anti-biofilm properties of this compound and its suitability for further development as a novel treatment for biofilm-associated fungal infections.
References
Application Notes and Protocols for the Purification of Pygenic Acid B from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B (2α,3α,24-Trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpenoid with promising biological activities, including antifungal and peroxynitrite scavenging effects.[1][2][3] Isolated from various plant sources such as Glochidion obliquum and Actinidia chinensis, this natural product holds potential for therapeutic applications.[1][2] The effective purification of this compound from complex crude plant extracts is a critical step for its further investigation and development. These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H48O5 | |
| Molecular Weight | 488.7 g/mol | |
| IUPAC Name | (4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
| Synonyms | 2,24-Dihydroxyursolic acid, 2α,3α,24-Trihydroxyurs-12-en-28-oic acid |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and purification of triterpenoid saponins and can be adapted and optimized for the specific purification of this compound from plant material.
Protocol 1: Extraction of Crude Triterpenoids
This protocol describes a conventional solvent extraction method to obtain a crude extract enriched with triterpenoids from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Glochidion obliquum)
-
Methanol (99.8%)
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Filter paper
Procedure:
-
Soxhlet Extraction: a. Place 100 g of the powdered plant material into a cellulose thimble. b. Assemble the Soxhlet apparatus with 1 L of methanol in the round-bottom flask. c. Heat the methanol to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent in the Soxhlet extractor runs clear. d. After extraction, allow the apparatus to cool.
-
Maceration (Alternative to Soxhlet): a. Submerge 100 g of the powdered plant material in 1 L of methanol in a sealed glass vessel. b. Agitate the mixture periodically for 48-72 hours at room temperature. c. Filter the mixture through filter paper to separate the extract from the plant residue.
-
Concentration: a. Concentrate the collected methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. b. Continue evaporation until a viscous crude extract is obtained. c. Dry the crude extract completely under a vacuum to yield the final crude triterpenoid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude triterpenoid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
Visualizing agent for TLC (e.g., Liebermann-Burchard reagent)
-
Collection tubes
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (100% chloroform). b. Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles. c. Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Sample Loading: a. Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of chloroform. b. In a separate flask, take a small amount of silica gel and add the dissolved extract. Mix well and dry it to a free-flowing powder. c. Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elution: a. Begin the elution with 100% chloroform. b. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform (e.g., 99:1, 98:2, 95:5, and so on). c. Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.
-
Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol 9:1). c. Visualize the spots using a suitable spray reagent (e.g., Liebermann-Burchard reagent, which gives a characteristic color with triterpenoids upon heating). d. Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with a major single spot.
-
Isolation: a. Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound. b. The purity of the isolated compound can be further assessed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table presents representative quantitative data for the extraction and purification of total triterpenoids from a plant source, which can be analogous to the purification of this compound.
Table 1: Representative Yield and Purity of Triterpenoid Purification
| Purification Step | Starting Material (g) | Yield (g) | Yield (%) | Purity (%) | Purity Fold Increase |
| Crude Extraction | 100 | 15.7 | 15.7 | ~10-15 | - |
| Macroporous Resin | 10 | 2.1 | 21.0 | 56.6 | 4.3 |
| Silica Gel Column Chromatography | 2.0 | 0.45 | 22.5 | >95 | >8.0 |
Note: The data in this table is adapted from a study on the purification of triterpenoids from Carya cathayensis husks and is intended to be a representative example. Actual yields and purities will vary depending on the plant source, extraction method, and chromatographic conditions.
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.
General Mechanism of Peroxynitrite Scavenging
This compound has been reported to exhibit peroxynitrite (ONOO⁻) scavenging activity. The following diagram illustrates the general mechanism by which phenolic compounds, a class to which this compound belongs, can neutralize this reactive nitrogen species.
References
Application Notes and Protocols for the Derivatization of Pygenic Acid B in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pygenic acid B (2α,3α,24-Trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid that has garnered interest for its diverse biological activities, including antifungal and peroxynitrite scavenging effects.[1] To explore and enhance its therapeutic potential, a systematic investigation into its structure-activity relationships (SAR) is essential. This document provides detailed protocols for the chemical derivatization of this compound at key functional groups to generate a library of analogues. Furthermore, it outlines the methodologies for evaluating the biological activities of these new chemical entities, facilitating the identification of compounds with improved potency and selectivity. The strategic modification of the C-28 carboxylic acid and the hydroxyl groups on the triterpenoid scaffold will be the primary focus of these studies.
Chemical Structure of this compound
Figure 1: Generalized structure of this compound highlighting the key functional groups for derivatization: the C-28 carboxylic acid, and the hydroxyl groups at C-2, C-3, and C-24.
Experimental Protocols
Derivatization of the C-28 Carboxylic Acid
The carboxylic acid moiety at C-28 is a prime target for modification to influence polarity, bioavailability, and interaction with biological targets. Esterification and amidation are common and effective strategies for this purpose.
This protocol describes the synthesis of methyl, ethyl, and benzyl esters of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Methyl iodide (CH3I), Ethyl iodide (C2H5I), or Benzyl bromide (BnBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add K2CO3 (3 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (methyl iodide, ethyl iodide, or benzyl bromide; 1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired ester derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes the synthesis of various amide derivatives of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride ((COCl)2)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (e.g., propylamine, benzylamine, morpholine)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add oxalyl chloride (2 equivalents) and a catalytic amount of anhydrous DMF.
-
Stir the mixture at room temperature for 2-4 hours, or until the solution becomes clear, indicating the formation of the acyl chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired amide derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Modification of the Hydroxyl Groups
The hydroxyl groups at positions C-2, C-3, and C-24 offer further opportunities for derivatization to probe their importance for biological activity. Acetylation is a common method to cap these hydroxyl groups.
Materials:
-
This compound or its C-28 ester/amide derivative
-
Anhydrous Pyridine
-
Acetic anhydride ((Ac)2O)
-
Dichloromethane (DCM)
-
1 M Copper (II) sulfate (CuSO4) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (5 equivalents) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M CuSO4 solution (to remove residual pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the acetylated derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Assays
The synthesized derivatives should be evaluated for their biological activity to establish SAR. Based on the known activities of this compound, antifungal and peroxynitrite scavenging assays are recommended.
Antifungal Susceptibility Testing
The antifungal activity of the this compound derivatives can be determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO)
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum and adjust the concentration to approximately 1-5 x 10³ CFU/mL in RPMI-1640.
-
Add the fungal inoculum to each well containing the test compound.
-
Include positive (fungus + fluconazole) and negative (fungus + DMSO) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the absorbance at 530 nm.
Peroxynitrite (ONOO⁻) Scavenging Activity Assay
The peroxynitrite scavenging activity can be assessed by monitoring the inhibition of the oxidation of a fluorescent probe.
Materials:
-
Peroxynitrite (ONOO⁻)
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Gallic acid)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Protocol:
-
Prepare stock solutions of the test compounds and the positive control.
-
In a 96-well black plate, add the phosphate buffer, DHR 123 solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the peroxynitrite solution to each well.
-
Incubate the plate at room temperature for 5 minutes in the dark.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The scavenging activity is calculated as the percentage inhibition of DHR 123 oxidation.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | R¹ (C-28) | R² (C-2) | R³ (C-3) | R⁴ (C-24) | Antifungal Activity (MIC, µM) vs. C. albicans | Peroxynitrite Scavenging Activity (IC₅₀, µM) |
| This compound | -OH | -OH | -OH | -OH | Value | Value |
| Derivative 1 | -OCH₃ | -OH | -OH | -OH | Value | Value |
| Derivative 2 | -OCH₂CH₃ | -OH | -OH | -OH | Value | Value |
| Derivative 3 | -NHCH₂CH₂CH₃ | -OH | -OH | -OH | Value | Value |
| Derivative 4 | -OH | -OAc | -OAc | -OAc | Value | Value |
| Derivative 5 | -OCH₃ | -OAc | -OAc | -OAc | Value | Value |
Ac represents an acetyl group (-COCH₃)
Visualizations
Workflow for Structure-Activity Relationship (SAR) Study
Caption: Workflow for SAR studies of this compound.
Signaling Pathway (Hypothetical) for Antifungal Action
Caption: Hypothetical antifungal mechanism of action.
References
Safety Precautions for Handling Pygenic Acid B in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for Pygenic acid B (CAS No. 89786-83-4), a triterpenoid compound with antifungal and ONOO- scavenging activity.[1] These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. Adherence to these protocols is crucial to ensure personal safety and minimize laboratory hazards.
Section 1: Hazard Identification and Safety Data Summary
This compound, also known as 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a chemical compound for research use only.[1] While specific toxicity data is limited, it is essential to handle this compound with care, assuming it may possess hazardous properties. The following table summarizes the potential hazards and key safety information derived from available safety data sheets for structurally related compounds.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Note: This data is based on general safety information for similar chemical compounds and should be treated as a guideline. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.
Section 2: Experimental Protocols for Safe Handling
These protocols are designed to provide a systematic approach to handling this compound, minimizing the risk of exposure and contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A laboratory coat must be worn. Nitrile gloves are recommended; they should be inspected before use and disposed of properly after handling the compound.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.
Handling and Storage
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE during unpacking.
-
Weighing and Aliquoting: To prevent inhalation of dust, weigh the compound in a fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Section 3: Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow for this compound.
Caption: Figure 1: Safe Handling Workflow for this compound
This diagram outlines the necessary steps for safely handling this compound, from initial preparation and risk assessment to the final cleanup and waste disposal, including a branch for spill response.
Caption: Figure 2: Emergency Response for this compound Exposure
This flowchart details the immediate actions to be taken in the event of an accidental exposure to this compound through different routes, emphasizing the critical step of seeking prompt medical attention.
References
Troubleshooting & Optimization
How to improve the yield of Pygenic acid B extraction
Disclaimer: Information specifically on the extraction of Pygenic acid B is limited in publicly available scientific literature. The following guide is based on established methods for the extraction of the closely related compound, Pygenic acid A, and general principles of natural product chemistry. These protocols and troubleshooting steps should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound?
The choice of solvent is critical for achieving a high yield of this compound. Based on the extraction of similar triterpenoids like Pygenic acid A, a polar solvent is generally preferred. Methanol or ethanol are commonly used. For initial extraction from the plant matrix, a hydroalcoholic solution (e.g., 70-80% ethanol) can be effective in penetrating the plant tissue and solubilizing the target compound.
Q2: How can I optimize the extraction time and temperature?
Extraction time and temperature are interdependent parameters that significantly impact the yield.
-
Temperature: Higher temperatures can increase the solubility of this compound and the extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound. A temperature range of 40-60°C is a good starting point for optimization.
-
Time: The optimal extraction time depends on the temperature, solvent, and particle size of the plant material. It is advisable to perform a time-course experiment (e.g., sampling at 1, 2, 4, 8, and 12 hours) to determine the point at which the yield of this compound plateaus.
Q3: What is the importance of the solid-to-liquid ratio?
The solid-to-liquid ratio (the ratio of the mass of the plant material to the volume of the solvent) influences the concentration gradient, which drives the extraction process. A lower ratio (i.e., more solvent) can lead to a more complete extraction, but may also increase the cost and time required for solvent removal. A typical starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL). Optimization of this parameter is crucial for developing a scalable and efficient extraction process.
Q4: What are the most effective methods for purifying this compound after extraction?
Post-extraction purification is essential to isolate this compound from other co-extracted compounds. A multi-step purification strategy is often necessary.
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Liquid-Liquid Partitioning: The crude extract can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar and non-polar impurities.
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds based on their polarity. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol and water is a common system for the purification of triterpenoid acids.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis of the plant material. | Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for solvent penetration. |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to find the optimal solvent for this compound. | |
| Sub-optimal extraction parameters (time, temperature, solid-to-liquid ratio). | Systematically optimize each parameter using a design of experiments (DoE) approach. | |
| Presence of Impurities in the Final Product | Inefficient purification steps. | Increase the number of purification steps or optimize the existing ones. For column chromatography, try a shallower solvent gradient. For HPLC, adjust the mobile phase composition. |
| Co-elution of structurally similar compounds. | Use a different stationary phase for chromatography (e.g., a different type of silica gel or a different HPLC column) or a different solvent system. | |
| Degradation of this compound | Exposure to high temperatures or harsh pH conditions during extraction or purification. | Use moderate temperatures and avoid strong acids or bases. If possible, perform extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
-
Sample Preparation: Dry the plant material (e.g., Prunella vulgaris) at 40°C for 48 hours and grind it into a fine powder (40-60 mesh).
-
Extraction:
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Macerate 100 g of the powdered plant material in 1 L of 80% ethanol.
-
Stir the mixture continuously at 50°C for 4 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
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Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Purification:
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Dissolve the crude extract in a minimal amount of methanol.
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Subject the dissolved extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane:ethyl acetate (starting from 100:0 and gradually increasing the polarity).
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Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
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Combine the fractions containing this compound and concentrate them.
-
-
Final Purification: For high purity, subject the enriched fraction to preparative HPLC using a C18 column and a mobile phase of methanol:water (e.g., 85:15 v/v).
Data Presentation
Table 1: Effect of Different Solvents on the Extraction Yield of this compound
| Solvent | Extraction Temperature (°C) | Extraction Time (h) | Yield of this compound (mg/g of dry plant material) |
| Methanol | 50 | 4 | 2.5 ± 0.2 |
| Ethanol | 50 | 4 | 2.8 ± 0.3 |
| 80% Ethanol | 50 | 4 | 3.5 ± 0.2 |
| Acetone | 50 | 4 | 1.8 ± 0.1 |
Table 2: Optimization of Extraction Time and Temperature
| Extraction Time (h) | Extraction Temperature (°C) | Yield of this compound (mg/g of dry plant material) |
| 2 | 40 | 2.1 ± 0.2 |
| 4 | 40 | 2.9 ± 0.3 |
| 6 | 40 | 3.1 ± 0.2 |
| 2 | 50 | 2.8 ± 0.2 |
| 4 | 50 | 3.5 ± 0.3 |
| 6 | 50 | 3.6 ± 0.2 |
| 2 | 60 | 3.2 ± 0.3 |
| 4 | 60 | 3.4 ± 0.2 |
| 6 | 60 | 3.3 ± 0.3 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
Caption: Relationship between extraction parameters and final yield.
Technical Support Center: Overcoming Solubility Challenges with Pygenic Acid B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pygenic acid B in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound, also known as 2,24-Dihydroxyursolic acid, is a triterpenoid natural product.[1][2][3][4] Its chemical formula is C30H48O5 and it has a molecular weight of approximately 488.7 g/mol .[1] Like many other complex natural products, this compound has a large, hydrophobic core structure, which inherently limits its solubility in water. This poor aqueous solubility can be a significant hurdle for in vitro and in vivo experiments, affecting bioavailability and leading to inconsistent results.
Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous buffer?
If you observe precipitation, it is crucial to confirm that the precipitate is indeed this compound. This can be done through analytical techniques such as HPLC. Once confirmed, the primary cause is likely exceeding its solubility limit in your specific aqueous medium. The first troubleshooting steps should involve assessing your stock solution preparation and the final concentration in your experimental setup. Consider using a co-solvent in your stock solution and ensuring rapid and thorough mixing upon dilution into the aqueous buffer.
Q3: Are there any known solvents for this compound?
While specific solubility data for this compound is limited in publicly available literature, a related compound, Pygenic acid A, is known to be soluble in DMSO (Dimethyl sulfoxide). It is therefore highly probable that this compound is also soluble in organic solvents like DMSO, ethanol, and methanol. For experimental purposes, preparing a concentrated stock solution in an organic solvent is a common starting point.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to overcoming solubility issues with this compound.
Issue 1: this compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.
Cause: The high concentration of the organic stock solution is not miscible with the aqueous buffer, causing the compound to crash out. The final concentration of this compound in the aqueous buffer may also exceed its solubility limit.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in your organic solvent of choice (e.g., DMSO).
-
Step-wise Dilution: Instead of a single dilution step, perform serial dilutions. This gradual decrease in the organic solvent concentration can help maintain solubility.
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Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing. This promotes rapid mixing and dispersion.
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Increase Final Volume: By increasing the total volume of the aqueous buffer, the final concentration of both the organic solvent and this compound are lowered, which can improve solubility.
Issue 2: The required experimental concentration of this compound cannot be reached in the aqueous medium without precipitation.
Cause: The intrinsic water solubility of this compound is too low for the desired experimental concentration.
Solutions:
-
pH Adjustment: this compound contains a carboxylic acid functional group. Therefore, its solubility is expected to be pH-dependent. Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt. It is recommended to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition.
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Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in the final aqueous medium can significantly enhance solubility. Commonly used co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to keep the final co-solvent concentration low (typically <1% v/v for cell-based assays) to avoid solvent-induced artifacts.
-
Formulation with Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare a series of aqueous buffers (e.g., phosphate-buffered saline) with varying pH values (e.g., 7.0, 7.4, 8.0, 8.5).
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Add the this compound stock solution dropwise to each buffer while vortexing to achieve the desired final concentration.
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Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour) at room temperature.
-
(Optional) Quantify the amount of soluble this compound in the supernatant after centrifugation using a suitable analytical method like HPLC.
Protocol 2: Solubilization using a Co-solvent System
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your desired aqueous buffer.
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In a separate tube, prepare an intermediate dilution of the this compound stock in the same buffer containing a higher concentration of the co-solvent (e.g., 10% DMSO).
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Add the intermediate dilution to the final aqueous buffer to achieve the desired final concentration of this compound and a low final concentration of the co-solvent (e.g., <1% DMSO).
-
Mix thoroughly and observe for precipitation.
Quantitative Data Summary
| Solubilization Method | Key Parameters to Optimize | Typical Working Range | Potential Considerations |
| pH Adjustment | Final pH of the aqueous buffer | pH 7.4 - 8.5 | May affect experimental outcomes in pH-sensitive assays. |
| Co-solvents | Type and final concentration of the co-solvent | < 1% (v/v) for cell-based assays | Potential for solvent-induced toxicity or off-target effects. |
| Surfactants | Type and concentration of the surfactant | Above the critical micelle concentration (CMC) | May interfere with certain biological assays. |
| Cyclodextrins | Type and concentration of the cyclodextrin | Molar ratio of cyclodextrin to this compound | Can potentially extract lipids from cell membranes at high concentrations. |
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: Potential signaling pathways affected by this compound, based on studies of Pygenic acid A.
References
Preventing degradation of Pygenic acid B during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Pygenic acid B during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at or below +4°C. Some suppliers may ship the product at room temperature, but upon receipt, it should be transferred to a refrigerated environment to ensure stability. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.[1]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, promptly store the vial under the recommended conditions, typically refrigeration at +4°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which could accelerate degradation.
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for dissolving this compound?
A4: this compound, like many pentacyclic triterpenoids, has low aqueous solubility. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, DMSO is a common choice. However, it is crucial to be aware of the potential toxicity of the solvent to the cells and to use the lowest effective concentration.
Q5: How stable are solutions of this compound?
A5: The stability of this compound in solution can be influenced by the solvent, pH, and storage conditions. Triterpenoid acids can be susceptible to degradation in solution, particularly under acidic or basic conditions. It is recommended to prepare fresh solutions for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am observing a loss of activity or inconsistent results with my this compound.
This could be due to degradation of the compound. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the solid compound and any stock solutions have been stored at the recommended temperature (≤4°C for solid, ≤-20°C for solutions).- Ensure the compound and solutions have been protected from light. |
| Degradation in Solution | - Prepare fresh solutions before each experiment.- Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots.- Minimize the time solutions are kept at room temperature. |
| pH-mediated Hydrolysis | - If working with aqueous buffers, be mindful of the pH. Strong acidic or basic conditions can promote hydrolysis of ester or other labile functional groups that may be present on similar molecules.[2][3] |
| Oxidation | - Degas solvents to remove dissolved oxygen, especially for long-term solution storage.- Consider adding an antioxidant to the storage buffer if compatible with your experimental setup. |
| Contamination | - Use sterile techniques when preparing and handling solutions to prevent microbial growth, which can lead to degradation. |
Issue 2: I see precipitates forming in my this compound solution.
Precipitation can occur due to low solubility or changes in solvent composition.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Ensure you are using an appropriate solvent (e.g., DMSO, ethanol).- Gently warm the solution and vortex to aid dissolution.- For aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| Solvent Evaporation | - Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
| Temperature Changes | - Some compounds are less soluble at lower temperatures. If a solution has been refrigerated or frozen, ensure it is fully redissolved before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Notes |
| Solid | ≤4°C | Recommended (Store in dark/amber vial) | Keep tightly sealed to protect from moisture. |
| Stock Solution (in organic solvent) | ≤-20°C | Recommended (Use amber vials) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways. This is a common practice in drug development to establish the stability-indicating nature of analytical methods.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Subsequently, dissolve in the chosen solvent.
-
Photolytic Degradation: Expose the stock solution in a photostable, clear container to a light source (e.g., UV lamp at 254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method such as HPLC-UV (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The "mass balance" can be calculated to ensure that the sum of the parent compound and the degradation products is close to 100%, accounting for all the material.
Protocol 2: HPLC-UV Method for Stability Analysis of this compound
This protocol describes a general HPLC-UV method for the separation and quantification of this compound and its potential degradation products, based on methods used for similar triterpenoid acids.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 or C30 reversed-phase column is often suitable for triterpenoid analysis. A common column dimension is 4.6 mm x 250 mm with a 5 µm particle size.
2. Mobile Phase and Gradient:
-
A gradient elution is typically used to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Example Gradient Program:
-
0-5 min: 70% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
30.1-35 min: Return to 70% B (equilibration)
-
3. Detection:
-
Set the UV detector to a wavelength where this compound has absorbance (e.g., 210-220 nm), as many triterpenoids lack a strong chromophore.
4. Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) to a suitable concentration with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the retention time and peak area of this compound and any new peaks that appear in the stressed samples.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Optimizing Antifungal Assays for Pygenic Acid B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize antifungal assays for Pygenic acid B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
This compound is a triterpenoid compound that can be isolated from the leaves of Glochidion obliquum.[1] It has demonstrated antifungal activity, notably against Colletotrichum musae.[1][2] As a natural product, its broader spectrum of activity and efficacy against various fungal pathogens are areas of ongoing research.
Q2: What is the general mechanism of action for triterpenoids like this compound against fungi?
While the specific mechanism for this compound is not fully elucidated, triterpenoids are known to exert antifungal effects through several mechanisms. These may include disrupting the integrity of the fungal cell wall and interfering with metabolic pathways by inhibiting key enzymes. A proposed mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, leading to increased lipid peroxidation and ultimately cell death.[3]
Q3: Which solvents are recommended for dissolving this compound for in vitro assays?
This compound, like many triterpenoids, has low aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of such compounds for antifungal susceptibility testing. It is crucial to ensure the final concentration of DMSO in the assay does not inhibit fungal growth, typically recommended to be below 2.5%.
Q4: What are the standard recommended methods for antifungal susceptibility testing of this compound?
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A document for filamentous fungi, are recommended. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC). This method allows for reproducible results and is suitable for testing natural products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during antifungal assays with this compound.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure the fungal inoculum is standardized. Use a spectrophotometer to adjust the turbidity of the spore suspension to a 0.5 McFarland standard before dilution. |
| Solubility Issues with this compound | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in the test medium, ensuring vigorous vortexing between dilutions. Visually inspect for any precipitation. |
| Inconsistent Endpoint Reading | For MIC determination, a consistent endpoint is critical. For many filamentous fungi, the recommended endpoint is 100% growth inhibition (MIC-0), where no visible growth is observed. For yeasts, an 80% reduction in growth (MIC-2) compared to the positive control may be more appropriate. |
| DMSO Concentration Affecting Fungal Growth | The final concentration of DMSO in the assay wells should not exceed 2.5%, as higher concentrations can inhibit fungal growth and affect MIC values. Run a DMSO control to assess its effect on the specific fungal strain. |
Issue 2: No observable antifungal activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The stability of this compound in culture media over the incubation period is a potential concern. Prepare fresh solutions for each experiment. Consider performing a time-course study to assess the stability of the compound under assay conditions. |
| Inappropriate Assay Conditions | The pH, temperature, and composition of the culture medium can influence the activity of antifungal compounds. Optimize these parameters for the specific fungal species being tested. RPMI-1640 medium buffered with MOPS is a standard for many fungi. |
| Fungal Resistance | The tested fungal strain may be intrinsically resistant to this compound. Test the compound against a panel of different fungal species to determine its spectrum of activity. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M38-A)
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration is below 2.5%.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the standardized suspension in RPMI-1640 to the recommended final inoculum concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plate at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth (MIC-0).
Quantitative Data Summary
The following tables summarize recommended starting conditions for this compound antifungal assays, based on general guidelines for natural products and triterpenoids.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Condition | Reference |
| Assay Method | Broth Microdilution | CLSI M38-A |
| Culture Medium | RPMI-1640 with MOPS buffer | |
| Solvent for this compound | Dimethyl Sulfoxide (DMSO) | |
| Final DMSO Concentration | < 2.5% (v/v) | |
| Incubation Temperature | 35°C | |
| Incubation Time | 48-72 hours | |
| MIC Endpoint (Filamentous Fungi) | 100% growth inhibition (MIC-0) | |
| MIC Endpoint (Yeasts) | 80% growth inhibition (MIC-2) |
Table 2: Example Serial Dilution for MIC Assay
| Well | This compound (µg/mL) |
| 1 | 128 |
| 2 | 64 |
| 3 | 32 |
| 4 | 16 |
| 5 | 8 |
| 6 | 4 |
| 7 | 2 |
| 8 | 1 |
| 9 | 0.5 |
| 10 | 0.25 |
| 11 | Growth Control (No Drug) |
| 12 | Sterility Control (No Inoculum) |
Visualizations
Diagram 1: General Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Proposed Antifungal Mechanism of Triterpenoids
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenes and triterpenes show potential as biocides against pathogenic fungi and oomycetes: a screening study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Interference in Biological Assays with Pygenic Acid B
Disclaimer: Information regarding assay interference specifically caused by Pygenic acid B is limited in the current scientific literature. The following troubleshooting guides and FAQs are based on the chemical properties of this compound as a triterpenoid and general principles of assay interference. Triterpenoids can sometimes exhibit properties leading to assay artifacts, such as aggregation or intrinsic fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid compound that has been isolated from the leaves of Glochidion obliquum.[1] Current research indicates that it possesses antifungal activity against Colletotrichum musae and also exhibits peroxynitrite (ONOO-) scavenging activity.[1][2]
Q2: Why might this compound interfere with my biological assay?
While specific data on this compound is scarce, as a triterpenoid, it may have the potential to interfere with biological assays through several mechanisms:
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Aggregation: Triterpenoids can sometimes form colloidal aggregates in aqueous solutions, which may lead to non-specific inhibition of enzymes or interaction with assay reagents.
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Autofluorescence: Some organic molecules can fluoresce, which can interfere with fluorescence-based assays by increasing background signal.
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Light Absorbance: If this compound absorbs light at the same wavelength used for absorbance-based assays, it can lead to inaccurate readings.
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Reactivity: The chemical structure of this compound may be susceptible to reaction with assay components under certain experimental conditions.
Q3: What are the common types of assays where interference from a compound like this compound might be observed?
Interference can occur in a variety of assays, including:
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Fluorescence-based assays (e.g., cell viability assays using resazurin, fluorescent enzyme assays, and flow cytometry).
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Absorbance-based assays (e.g., ELISA, MTT, and other colorimetric assays).
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Luminescence-based assays (e.g., luciferase reporter assays).
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Cell-based assays where the compound may have unforeseen cytotoxic effects or interact with detection reagents.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in a Fluorescence-Based Assay
Potential Cause: Autofluorescence of this compound or interference with the fluorescent probe.
Troubleshooting Steps:
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Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your assay. This will determine if the compound itself is fluorescent.
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Perform a Spectral Scan: If autofluorescence is detected, perform a full excitation and emission spectral scan of this compound to identify its fluorescent properties. This can help in choosing alternative fluorescent dyes with different spectral properties.
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Use an Alternative Assay: If significant spectral overlap exists, consider using a non-fluorescent assay format, such as an absorbance-based or luminescence-based assay.
Experimental Protocol: Assessing Autofluorescence of this compound
| Step | Procedure |
| 1. | Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment. |
| 2. | Add the this compound dilutions to a microplate. |
| 3. | Include a buffer-only control (blank). |
| 4. | Read the plate in a fluorescence microplate reader at the excitation and emission wavelengths used for your experimental fluorescent probe. |
| 5. | Subtract the blank reading from the readings for each concentration of this compound. |
| 6. | Plot the background-subtracted fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence. |
Quantitative Data Summary: Hypothetical Autofluorescence Data
| This compound (µM) | Fluorescence Intensity (a.u.) |
| 0 (Blank) | 50 |
| 1 | 150 |
| 5 | 750 |
| 10 | 1500 |
| 25 | 3750 |
| 50 | 7500 |
Issue 2: Unexpected Inhibition in a Cell Viability Assay (e.g., MTT or Resazurin-based)
Potential Cause: Direct reduction of the assay reagent by this compound or interference with cellular metabolism.
Troubleshooting Steps:
-
Cell-Free Assay: Perform the viability assay in a cell-free system by adding this compound to the assay medium containing the reagent (e.g., MTT, resazurin) but without cells. This will determine if the compound directly reduces the reagent.
-
Microscopic Examination: Visually inspect the cells treated with this compound under a microscope to check for signs of precipitation or changes in cell morphology that might not be reflected in the viability assay.
-
Use an Orthogonal Assay: Confirm the results with a different type of viability assay that has a different readout, for example, a membrane integrity assay (e.g., trypan blue exclusion or a commercial live/dead stain).
Experimental Protocol: Cell-Free MTT Reduction Assay
| Step | Procedure |
| 1. | Prepare a serial dilution of this compound in cell culture medium. |
| 2. | Add the dilutions to a 96-well plate. |
| 3. | Add MTT reagent to each well at the final assay concentration. |
| 4. | Include a positive control (e.g., a known reducing agent like ascorbic acid) and a negative control (medium with MTT only). |
| 5. | Incubate for the same duration as the cell-based assay. |
| 6. | Add solubilization buffer and read the absorbance at the appropriate wavelength. |
| 7. | An increase in absorbance with increasing concentrations of this compound indicates direct reduction of MTT. |
Logical Workflow for Investigating Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Issue 3: Apparent Enzyme Inhibition that is Not Validated by Secondary Assays
Potential Cause: Formation of this compound aggregates that non-specifically inhibit the enzyme.
Troubleshooting Steps:
-
Include a Detergent: Run the enzyme assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. Detergents can disrupt aggregates and abolish non-specific inhibition.
-
Vary Enzyme Concentration: Perform the inhibition assay at different enzyme concentrations. Aggregate-based inhibition is often more pronounced at lower enzyme concentrations.
-
Dynamic Light Scattering (DLS): Use DLS to determine if this compound forms aggregates at the concentrations used in the assay.
Experimental Protocol: Detecting Aggregate-Based Inhibition
| Step | Procedure |
| 1. | Prepare your standard enzyme inhibition assay. |
| 2. | Create a parallel set of assay conditions that include 0.01% Triton X-100 in the assay buffer. |
| 3. | Test a range of this compound concentrations in both the standard and the detergent-containing conditions. |
| 4. | Plot the enzyme activity against the this compound concentration for both conditions. |
| 5. | If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for aggregate-based inhibition. |
Signaling Pathway Diagram: Hypothetical Interference with a Kinase Assay
Caption: Diagram showing non-specific inhibition of a kinase by this compound aggregates.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pygenic Acid B
For researchers, scientists, and drug development professionals engaged in the analysis of Pygenic acid B, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its NMR spectra. This compound, a naturally occurring ursane-type triterpenoid, presents a characteristically complex NMR profile due to its rigid pentacyclic skeleton and numerous overlapping proton and carbon signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in interpreting the ¹H NMR spectrum of this compound?
A1: The primary challenges stem from:
-
Severe Signal Overlap: The aliphatic region (approx. 0.7-2.5 ppm) is crowded with signals from the numerous methylene and methine protons of the triterpenoid core, making individual assignments difficult.
-
Complex Spin Systems: The rigid chair and boat conformations of the rings lead to complex coupling patterns that are often hard to resolve.
-
Broadened Peaks: In some instances, conformational exchange or aggregation at higher concentrations can lead to peak broadening, further obscuring multiplicity.
Q2: My ¹³C NMR spectrum of this compound shows fewer than the expected 30 signals. What could be the reason?
A2: This is a common issue and can be attributed to:
-
Overlapping Signals: Co-incident chemical shifts, particularly for the methylene carbons in the pentacyclic system, can lead to fewer observable peaks.
-
Low Intensity of Quaternary Carbons: Quaternary carbons, lacking attached protons, have longer relaxation times and often exhibit lower signal intensity, sometimes blending into the baseline noise. Running the experiment with a longer relaxation delay (d1) can help in their detection.
Q3: How can I definitively identify the hydroxyl (OH) proton signals in the ¹H NMR spectrum?
A3: The most reliable method is a D₂O exchange experiment . After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The signals corresponding to the exchangeable OH protons will either disappear or significantly diminish in intensity.
Q4: What are the most effective 2D NMR experiments for the structural elucidation of this compound?
A4: A combination of the following 2D NMR experiments is crucial:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the individual spin systems of the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different spin systems and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming the stereochemistry of the molecule.
Troubleshooting Guides
Guide 1: Poor Resolution and Broad Peaks in the ¹H NMR Spectrum
This guide provides a systematic approach to address issues of poor signal resolution and peak broadening.
Caption: Workflow for troubleshooting poor resolution in ¹H NMR spectra.
Guide 2: Ambiguous Signal Assignments in ¹³C NMR
This guide outlines a workflow for resolving ambiguities in the assignment of carbon signals, particularly in the crowded aliphatic region.
Caption: Logical steps for resolving ambiguous ¹³C NMR signals.
Data Presentation
Table 1: ¹H and ¹³C NMR Data of 2α,3β-dihydroxyurs-12-en-28-oic acid (a structural analogue of this compound)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 47.1 | 1.55 (m), 1.65 (m) |
| 2 | 68.7 | 3.60 (m) |
| 3 | 83.4 | 3.10 (d, J=9.5) |
| 4 | 39.1 | - |
| 5 | 55.2 | 1.25 (d, J=10.0) |
| 6 | 18.2 | 1.45 (m), 1.55 (m) |
| 7 | 33.0 | 1.35 (m), 1.50 (m) |
| 8 | 39.6 | - |
| 9 | 47.5 | 1.50 (m) |
| 10 | 38.2 | - |
| 11 | 23.3 | 1.90 (m), 1.95 (m) |
| 12 | 125.5 | 5.25 (t, J=3.5) |
| 13 | 138.2 | - |
| 14 | 42.1 | - |
| 15 | 28.1 | 1.75 (m), 1.85 (m) |
| 16 | 24.2 | 1.60 (m), 1.70 (m) |
| 17 | 48.1 | - |
| 18 | 52.9 | 2.20 (d, J=11.0) |
| 19 | 39.1 | 1.30 (m) |
| 20 | 39.0 | 1.10 (m) |
| 21 | 30.6 | 1.40 (m), 1.50 (m) |
| 22 | 36.8 | 1.60 (m), 1.70 (m) |
| 23 | 28.1 | 0.98 (s) |
| 24 | 16.8 | 0.78 (s) |
| 25 | 17.1 | 0.90 (s) |
| 26 | 17.0 | 1.00 (s) |
| 27 | 23.5 | 1.10 (s) |
| 28 | 180.5 | - |
| 29 | 17.2 | 0.85 (d, J=6.5) |
| 30 | 21.2 | 0.95 (d, J=6.5) |
Note: This data is for a related compound and should be used as a guide. Chemical shifts for this compound will vary, especially for carbons and protons in proximity to C-24.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, CD₃OD, or DMSO-d₆). For triterpenoids, CDCl₃ with a small amount of CD₃OD is often a good choice to ensure solubility and sharpen hydroxyl peaks.
-
Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum. Compare this spectrum to the initial one to identify the signals that have disappeared or significantly decreased in intensity, which correspond to the exchangeable protons (OH).
Technical Support Center: Enhancing the Bioavailability of Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of triterpenoids, with a particular focus on Pygenic acid B and structurally similar compounds.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro/in vivo evaluation of triterpenoids like this compound.
1. Low Aqueous Solubility
Problem: this compound powder is not dissolving in aqueous buffers (e.g., PBS) for in vitro assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity | Use a co-solvent system. Prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium. Ensure the final organic solvent concentration is low (<1%) to avoid cytotoxicity. | Improved dissolution of this compound in the aqueous medium. |
| Crystalline Structure | Employ particle size reduction techniques such as micronization or nanosuspension to increase the surface area. | Enhanced dissolution rate due to increased surface area-to-volume ratio. |
| pH of the Medium | For acidic triterpenoids, increasing the pH of the buffer can enhance solubility. Perform a pH-solubility profile to determine the optimal pH. | Increased solubility by promoting the ionized form of the molecule. |
2. Low Encapsulation Efficiency in Nanoparticle Formulations
Problem: The encapsulation efficiency of this compound in polymeric nanoparticles is consistently low.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Affinity of Drug for Polymer | Screen different polymers with varying hydrophobicities. For lipophilic drugs like this compound, polymers such as PLGA, PCL, or lipid-based carriers are often suitable. | Identification of a polymer with better compatibility, leading to higher encapsulation. |
| Drug Leakage During Formulation | Optimize the formulation process. For nanoprecipitation, increase the stirring speed or the rate of anti-solvent addition to promote rapid precipitation and drug entrapment. For emulsion-based methods, optimize the homogenization speed and time. | Reduced drug loss to the external phase and increased encapsulation efficiency. |
| Suboptimal Drug-to-Polymer Ratio | Vary the initial drug-to-polymer ratio. A higher polymer concentration can sometimes improve encapsulation, but an optimal ratio needs to be determined experimentally. | Finding the ideal balance to maximize drug loading without compromising nanoparticle stability. |
3. Poor In Vitro Permeability (Caco-2 Assay)
Problem: this compound shows low apparent permeability (Papp) values in Caco-2 cell monolayer assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility in Assay Buffer | Prepare the dosing solution with a non-toxic solubilizing agent (e.g., low concentration of Cremophor EL or Tween 80) to ensure the compound is in solution. | Increased concentration of dissolved drug at the apical side, potentially leading to higher transport. |
| Efflux Transporter Activity | Co-administer with known inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) (e.g., verapamil, Ko143) to assess if this compound is a substrate for these efflux pumps. | An increase in the A-to-B Papp value in the presence of an inhibitor suggests that efflux is a limiting factor for permeability. |
| Poor Transcellular Diffusion | Formulate this compound with permeation enhancers. These can include medium-chain fatty acids or their derivatives.[1] | Increased flux across the Caco-2 monolayer. |
II. Frequently Asked Questions (FAQs)
Formulation Strategies
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Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound? A1: Several strategies can be employed, including the development of amorphous solid dispersions, encapsulation into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles), and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][3] These approaches aim to increase the dissolution rate and/or intestinal permeability.
-
Q2: How do solid dispersions improve the bioavailability of triterpenoids? A2: Solid dispersions enhance bioavailability by converting the crystalline drug into a more soluble amorphous form.[4][5] By dispersing the drug in a hydrophilic carrier, the dissolution rate is significantly increased upon contact with gastrointestinal fluids.
-
Q3: What are the advantages of using nanoparticles for oral delivery of this compound? A3: Nanoparticles can improve the oral bioavailability of triterpenoids by increasing their surface area for dissolution, protecting them from degradation in the gastrointestinal tract, and potentially facilitating their transport across the intestinal epithelium.
In Vitro and In Vivo Assessment
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Q4: I do not have access to in vivo models. How can I predict the potential for improved bioavailability of my this compound formulation in vitro? A4: You can use a combination of in vitro models. Start with dissolution studies in simulated gastric and intestinal fluids to compare your formulation to the unformulated drug. Follow this with a Caco-2 permeability assay to assess the potential for improved intestinal absorption.
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Q5: What are the key pharmacokinetic parameters to consider when evaluating the in vivo bioavailability of a new this compound formulation? A5: Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). An effective formulation will typically show a significant increase in Cmax and AUC compared to the unformulated drug.
III. Experimental Protocols
1. Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for similar triterpenoids like oleanolic acid and betulinic acid.
-
Materials:
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This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
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Magnetic stirrer
-
Rotary evaporator
-
-
Protocol:
-
Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone (organic phase).
-
Prepare 20 mL of a 1% PVA solution in a beaker and place it on a magnetic stirrer at a constant stirring speed (e.g., 600 rpm).
-
Slowly inject the organic phase into the aqueous PVA solution using a syringe pump at a constant flow rate (e.g., 0.5 mL/min).
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation.
-
Further remove the organic solvent using a rotary evaporator under reduced pressure.
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Collect the resulting nanoparticle suspension for characterization (particle size, zeta potential, and encapsulation efficiency).
-
2. Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is a general method that can be optimized for this compound.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
-
Protocol:
-
Dissolve 100 mg of this compound and 400 mg of PVP K30 in 20 mL of ethanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed on the flask wall.
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Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask, and gently grind it into a fine powder using a mortar and pestle.
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Store the resulting solid dispersion in a desiccator until further use.
-
IV. Quantitative Data
Since specific oral bioavailability data for this compound is limited, the following table presents pharmacokinetic data from studies on structurally similar triterpenoids (Ursolic Acid and Asiatic Acid) in rats to provide a comparative baseline.
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Ursolic Acid | Suspension | 100 | 1010 ± 70 | 6270 | - | |
| Ursolic Acid | Nanoparticles | 100 | 3170 ± 60 | 16785 | 2.68-fold | |
| Ursolic Acid | Suspension | 50 | 68.26 | 212.1 | - | |
| Ursolic Acid | Phospholipid Complex | 50 | 183.80 | 878.0 | 4.14-fold | |
| Asiatic Acid | Solution | 10 (i.v.), 50 (p.o.) | - | - | Absolute Bioavailability: 16.25% |
V. Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. A review of pharmacokinetic and pharmacological properties of asiaticoside, a major active constituent of Centella asiatica (L.) Urb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Pyroligneous Acid B Natural Extracts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Pyroligneous Acid (also known as wood vinegar) extracts. Given the inherent variability of natural extracts, this resource aims to help you identify and resolve common issues related to contaminants.
Frequently Asked Questions (FAQs)
Q1: What is Pyroligneous Acid and why is its composition so variable?
A1: Pyroligneous acid (PA), or wood vinegar, is a complex aqueous mixture produced during the destructive distillation (pyrolysis) of biomass.[1] Its composition is highly dependent on the raw materials (e.g., wood type, bark, shells) and production conditions like temperature, pressure, and heating rate.[2] This variability means that batches can differ significantly in their chemical profiles, leading to a range of potential contaminants.
Q2: My cell cultures show unexpected toxicity after treatment with a new batch of PA extract. What could be the cause?
A2: Unexpected cytotoxicity is often linked to the presence of specific contaminants. While PA's known components like phenols and acetic acid are bioactive, high concentrations of certain compounds can be toxic.[3][4] Potentially problematic contaminants include:
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High concentrations of phenolic compounds: While key to PA's bioactivity, excessive levels of compounds like creosol or guaiacol can be cytotoxic.[5]
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Polycyclic Aromatic Hydrocarbons (PAHs): These can be formed during pyrolysis and are often cytotoxic and mutagenic.
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Methanol and other volatile organic compounds: These are common byproducts of wood pyrolysis and can negatively impact cell health.
We recommend performing a dose-response curve with each new batch to determine the optimal non-toxic concentration for your experiments.
Q3: I'm observing high variability in my experimental results between different batches of PA extract. How can I mitigate this?
A3: Batch-to-batch variability is a significant challenge with natural extracts. The primary cause is the fluctuation in the relative abundance of hundreds of chemical compounds. To improve consistency:
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Standardize your extract: If possible, obtain a large, homogenized batch from your supplier.
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Perform analytical chemistry: Use techniques like GC-MS to profile the chemical composition of each new batch. This allows you to correlate compositional differences with experimental outcomes.
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Purify the extract: If a specific compound is hypothesized to be the active ingredient, consider purifying it from the crude extract to reduce the influence of other components.
Q4: My PA extract has a very dark color and contains a tar-like substance. Is this normal and how should I handle it?
A4: Raw pyroligneous acid is often a reddish-brown liquid that contains both a water-soluble fraction and an oily, insoluble tar fraction. This tar is a complex mixture of high molecular weight organic compounds. For most biological experiments, it is crucial to remove this tar. You can do this by:
-
Aging and Decantation: Allowing the raw liquid to stand for several weeks or months will cause the tar to settle, and the clearer aqueous phase can be decanted.
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Filtration: For smaller volumes, filtering the extract through a series of increasingly fine filters can remove particulate matter and some of the tar.
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Distillation: Simple or vacuum distillation is an effective method to separate the volatile active components from the non-volatile tar.
Troubleshooting Guide
Issue 1: Poor Solubility of the Extract in Aqueous Buffers
-
Possible Cause: Presence of high concentrations of hydrophobic compounds (e.g., complex phenols, tar residues).
-
Solution:
-
Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet insoluble materials.
-
Use the supernatant for your experiments.
-
For persistent issues, consider a liquid-liquid extraction to partition compounds based on their polarity.
-
Issue 2: Interference with Analytical Assays (e.g., Spectrophotometry)
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Possible Cause: The dark color of the extract can interfere with colorimetric and fluorometric assays. Phenolic compounds can also interfere with protein quantification assays.
-
Solution:
-
Run a blank: Always include a control sample containing only the extract and assay reagents to measure its intrinsic absorbance or fluorescence. Subtract this value from your experimental readings.
-
Purification: Use techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering substances before analysis.
-
Alternative Assays: Choose analytical methods that are less susceptible to interference from complex mixtures.
-
Contaminant Summary
The following table summarizes common chemical groups found in pyroligneous acid extracts. While many are considered active components, at high concentrations or in sensitive applications, they can act as contaminants.
| Contaminant Class | Common Compounds | Typical Concentration Range (% of organic fraction) | Potential Issues |
| Phenols | Phenol, Guaiacol, Syringol, Cresols | 10 - 40% | Cytotoxicity, Assay Interference |
| Organic Acids | Acetic Acid, Propionic Acid, Butanoic Acid | 20 - 60% | Low pH, Cytotoxicity |
| Ketones | Acetone, Hydroxyacetone | 5 - 15% | Cytotoxicity, Solvent Effects |
| Aldehydes | Furfural, Formaldehyde | 1 - 10% | High Reactivity, Cytotoxicity |
| Volatile Organics | Methanol, Ethylene Glycol | Variable | Cellular Toxicity |
| PAHs | Naphthalene, Anthracene, etc. | Traces to low % | Mutagenicity, Cytotoxicity |
Note: Concentration ranges are approximate and can vary significantly based on the biomass source and pyrolysis conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis for Chemical Profiling
This protocol provides a general method for identifying and semi-quantifying volatile and semi-volatile compounds in a PA extract.
-
Sample Preparation:
-
Filter 1 mL of the PA extract through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
Perform a liquid-liquid extraction by mixing 1 mL of the filtered extract with 1 mL of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Vortex vigorously for 2 minutes and then centrifuge to separate the phases.
-
Carefully collect the organic phase for analysis.
-
-
GC-MS Conditions:
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 45°C, hold for 5 minutes, then ramp to 220°C at a rate of 5°C/min. Hold at 220°C for 5 minutes.
-
Column: A DB-1701 or similar mid-polarity column (e.g., 60 m x 0.25 mm x 0.25 µm) is suitable.
-
MS Detector: Scan range of 40-550 m/z.
-
Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Protocol 2: Simplified Purification by Vacuum Distillation
This method is effective for removing non-volatile tars and heavy contaminants.
-
Setup: Assemble a standard vacuum distillation apparatus.
-
Procedure:
-
Place the raw PA extract into the distillation flask.
-
Apply a vacuum to the system.
-
Gently heat the distillation flask. The temperature required will depend on the vacuum level.
-
Collect the distillate, which will be a more purified form of PA, free from heavy tars and some sugars like levoglucosan which remain in the residual fraction.
-
The process can be stopped when the desired volume of distillate is collected, leaving a dark, viscous residue in the flask.
-
Visualizations
Workflow for Troubleshooting Contaminant-Related Issues
Caption: Troubleshooting workflow for contaminant issues in PA extracts.
References
- 1. Chemical compositions and biological activities of pyroligneous acids from walnut shell :: BioResources [bioresources.cnr.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial potential of pyroligneous extracts – a systematic review and technological prospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition of Pyroligneous Acid Obtained from Eucalyptus GG100 Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining mass spectrometry fragmentation of Pygenic acid B for identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Pygenic acid B using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of this compound in positive ion mode ESI-MS?
A1: this compound has a molecular formula of C₃₀H₄₈O₅ and a monoisotopic mass of approximately 488.3502 Da.[1][2] In positive ion mode Electrospray Ionization (ESI), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 489.3575.
Q2: I am observing poor signal intensity for this compound. What are the possible causes and solutions?
A2: Poor signal intensity can arise from several factors:
-
Suboptimal Ionization Source Parameters: The efficiency of ESI is highly dependent on parameters such as capillary voltage, cone voltage, and gas flow rates. These may need to be optimized specifically for this compound.
-
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For triterpenoid acids, a mobile phase containing a small amount of formic acid or ammonium formate can improve protonation in positive ion mode.
-
Sample Concentration: The concentration of this compound in the injected sample might be too low. Consider concentrating the sample or injecting a larger volume if possible.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improving the sample cleanup procedure or chromatographic separation can mitigate these effects.
Q3: My mass accuracy is poor, leading to incorrect formula prediction. How can I troubleshoot this?
A3: Inaccurate mass measurements are often due to:
-
Instrument Calibration: The mass spectrometer needs to be calibrated regularly using an appropriate calibration standard. Ensure that the instrument has been recently and successfully calibrated across the desired mass range.
-
Internal Standard: The use of an internal standard with a known exact mass that elutes close to this compound can help to correct for mass drift during the analysis.
-
High Contamination Levels: Contamination in the LC-MS system can lead to space-charging effects and interfere with accurate mass measurement. Cleaning the ion source and transfer optics may be necessary.
Q4: I am seeing multiple peaks in my chromatogram for a pure standard of this compound. What could be the cause?
A4: This could be due to:
-
In-source Fragmentation: High cone or fragmentor voltages can cause the molecule to fragment within the ion source, leading to the appearance of fragment ions in the MS1 spectrum. Try reducing these voltages.
-
Adduct Formation: this compound can form adducts with salts present in the mobile phase or sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This will result in additional peaks at higher m/z values. Using high-purity solvents and reagents can minimize adduct formation.
-
Isomers: Although less likely with a pure standard, the presence of isomers cannot be entirely ruled out. Isomeric separation may require optimization of the chromatographic method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Abundance of [M+H]⁺ Ion | Inefficient protonation. | Add a small percentage of formic acid (e.g., 0.1%) to the mobile phase. |
| High in-source fragmentation. | Decrease the cone/fragmentor voltage. | |
| Unidentified Peaks in MS1 Spectrum | Adduct formation with salts (e.g., Na⁺, K⁺). | Use high-purity LC-MS grade solvents and additives. |
| Contamination from previous runs. | Flush the LC system and mass spectrometer thoroughly. | |
| Inconsistent Fragmentation Pattern | Fluctuating collision energy. | Ensure the collision energy is set to a constant value for targeted MS/MS experiments. |
| Presence of co-eluting isomers. | Improve chromatographic separation by modifying the gradient or using a different column. | |
| Broad or Tailing Chromatographic Peaks | Poor column performance. | Check column pressure and consider replacing the column if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
Experimental Protocols
Sample Preparation
A standard procedure for the preparation of plant material for triterpenoid analysis involves the following steps:
-
Extraction: Extract the dried and powdered plant material with methanol or ethanol using sonication or Soxhlet extraction.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to enrich the triterpenoid fraction and remove interfering compounds.
-
Final Preparation: Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone/Fragmentor Voltage | 80 - 120 V |
| Gas Flow (e.g., Nitrogen) | Dependent on instrument manufacturer's recommendations |
| Gas Temperature | 250 - 350 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped or set at specific energies (e.g., 10, 20, 40 eV) to obtain fragment ions. |
Fragmentation of this compound
This compound is an ursane-type triterpenoid. Its fragmentation in tandem mass spectrometry is expected to follow characteristic pathways for this class of compounds, including neutral losses and retro-Diels-Alder (RDA) reactions.[3]
Predicted Fragmentation Pattern
Based on the fragmentation of structurally similar ursane-type triterpenoids, the following key fragment ions are expected for this compound ([M+H]⁺ at m/z 489.4).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 489.4 | 471.4 | H₂O (18 Da) | Loss of a water molecule from one of the hydroxyl groups. |
| 489.4 | 453.4 | 2 x H₂O (36 Da) | Sequential loss of two water molecules. |
| 489.4 | 443.4 | H₂O + CO (46 Da) | Loss of water and carbon monoxide. |
| 489.4 | 425.4 | 2 x H₂O + CO (64 Da) | Loss of two water molecules and carbon monoxide. |
| 489.4 | 248.2 | C₁₄H₂₀O₂ (220.2 Da) | Retro-Diels-Alder (RDA) fragmentation of the C-ring. |
| 489.4 | 203.2 | C₁₆H₂₄O₄ (280.2 Da) | Fragment resulting from the RDA reaction. |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor signal intensity.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Pygenic Acid B and Its Analogs
For researchers and professionals in drug development, understanding the structure-activity relationships of natural compounds is pivotal for the discovery of new therapeutic agents. This guide provides a comparative analysis of Pygenic acid B and its analog, Pygenic acid A, focusing on their biological activities and the underlying molecular mechanisms. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the current knowledge on its qualitative activities and offers a more detailed, data-supported overview of Pygenic acid A.
Introduction to Pygenic Acids
Pygenic acids are pentacyclic triterpenoids, a class of natural products known for their diverse pharmacological effects. This compound is a lesser-studied compound isolated from Glochidion obliquum, while its more extensively researched analog, Pygenic acid A (also known as corosolic acid or 3-epicorosolic acid), is found in plants such as Prunella vulgaris. This guide will delve into the known biological activities of these compounds, present available experimental data, and provide detailed experimental protocols for the assays mentioned.
Comparative Biological Activities
This compound
This compound has been identified as a bioactive triterpenoid with the following reported activities:
-
Antifungal Activity : It has shown antifungal properties against Colletotrichum musae, a pathogenic fungus affecting bananas.[1]
-
Antioxidant Activity : this compound exhibits peroxynitrite (ONOO⁻) scavenging activity, suggesting potential roles in mitigating cellular damage caused by reactive nitrogen species.[1]
Currently, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) for its antifungal effect or the IC50 value for its peroxynitrite scavenging activity, are not available in the reviewed scientific literature.
Pygenic Acid A (Corosolic Acid)
Pygenic acid A has been more extensively studied, particularly for its anti-cancer properties. A significant body of research has focused on its ability to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This is a crucial mechanism in preventing cancer metastasis.
The effects of Pygenic acid A on two metastatic triple-negative breast cancer cell lines, MDA-MB-231 (human) and 4T1 (mouse), have been documented.[2][3] The compound has been shown to induce apoptosis and sensitize these cells to anoikis in a dose-dependent manner.
Table 1: Summary of Biological Effects of Pygenic Acid A on Metastatic Breast Cancer Cells [2]
| Biological Effect | Cell Lines | Concentration Range | Observed Outcome |
| Inhibition of Cell Proliferation | MDA-MB-231, 4T1 | 0–20 µM | Dose-dependent decrease in cell proliferation. |
| Induction of Apoptosis | MDA-MB-231, 4T1 | 0–50 µM | Increased apoptosis in both attached and suspended cells. |
| Downregulation of Pro-Survival Proteins | MDA-MB-231, 4T1 | 0–30 µM | Decreased expression of cIAP1, cIAP2, and survivin. |
| Inhibition of Pro-Survival Signaling | MDA-MB-231, 4T1 | 0–30 µM | Reduction in the phosphorylation of STAT3, Akt, and p38. |
| Induction of ER Stress | MDA-MB-231, 4T1 | 0–30 µM | Increased levels of IRE1α and p-eIF2α. |
| Modulation of Autophagy | MDA-MB-231, 4T1 | 0–30 µM | Increased levels of LC3B II and accumulation of p62. |
| Inhibition of Metastatic Properties | MDA-MB-231, 4T1 | Not specified | Decreased cell invasion, migration, and wound closure. |
Signaling Pathways Modulated by Pygenic Acid A
Pygenic acid A exerts its anti-metastatic effects by modulating several key signaling pathways that are crucial for cancer cell survival and proliferation. The compound's ability to sensitize cancer cells to anoikis is a result of its multi-targeted action on these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays mentioned in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Protocol:
-
Fungal Inoculum Preparation: A standardized fungal suspension is prepared from a fresh culture in a suitable broth (e.g., RPMI-1640) and adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of concentrations.
-
Inoculation: A 96-well microtiter plate is prepared with each well containing the fungal inoculum and a specific concentration of this compound. Positive (inoculum only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Peroxynitrite (ONOO⁻) Scavenging Activity (Evans Blue Bleaching Assay)
This assay measures the ability of a compound to scavenge peroxynitrite by monitoring the bleaching of Evans Blue dye.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of peroxynitrite (ONOO⁻).
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing DTPA, NaCl, and KCl.
-
Prepare a solution of Evans Blue dye.
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the reaction buffer, Evans Blue solution, and varying concentrations of this compound.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 611 nm).
-
Calculation: The percentage of peroxynitrite scavenging is calculated by comparing the absorbance of the sample with that of a control (without the scavenger). The IC50 value, the concentration of the scavenger that inhibits 50% of peroxynitrite activity, can then be determined.
Structure-Activity Relationship (SAR) Insights
Due to the lack of data on this compound analogs, a direct SAR analysis is not feasible. However, based on the broader class of ursane-type triterpenoids, some general SAR principles can be inferred:
-
Hydroxylation Patterns: The number and position of hydroxyl groups on the triterpenoid scaffold can significantly influence biological activity.
-
Substitution at C-28: The carboxylic acid group at C-28 is often crucial for activity. Esterification or amidation at this position can modulate the compound's potency and pharmacokinetic properties.
-
Modifications at C-3: The stereochemistry and substitutions at the C-3 position are known to be important for the cytotoxic and anti-inflammatory activities of many triterpenoids.
Further research involving the synthesis and biological evaluation of a series of this compound analogs is necessary to establish a clear structure-activity relationship.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its analog, Pygenic acid A. While this compound shows promise as an antifungal and antioxidant agent, a significant gap exists in the quantitative understanding of its potency. In contrast, Pygenic acid A has been demonstrated to be a potent anti-metastatic agent in breast cancer models, with its mechanism of action involving the modulation of multiple key signaling pathways. The provided experimental protocols offer a foundation for researchers to further investigate these and related compounds. Future studies should focus on obtaining quantitative biological data for this compound and exploring the synthesis of its analogs to elucidate a comprehensive structure-activity relationship, which will be instrumental in guiding the development of novel therapeutic agents based on this natural product scaffold.
References
No In Vivo Antifungal Validation Data Currently Available for Pygenic Acid B in Animal Models
A comprehensive search for published literature and experimental data regarding the in vivo validation of Pygenic acid B's antifungal properties in animal models has yielded no specific results. At present, there is no publicly available scientific evidence to support the antifungal efficacy of this specific compound in a living organism.
The current body of scientific literature does not contain studies detailing the use of this compound in animal models to assess its ability to treat or prevent fungal infections. Consequently, there is no quantitative data on its performance, such as reduction in fungal burden or improvement in survival rates, nor are there established experimental protocols for its in vivo evaluation.
Similarly, no comparative data exists in the public domain that contrasts the potential antifungal activity of this compound with other established antifungal agents. The signaling pathways that might be modulated by this compound in the context of a fungal infection in vivo also remain uncharacterized.
It is important to note that the search did yield information on a related compound, Pygenic acid A (also known as corosolic acid), which has been investigated for its anti-cancer properties. However, these studies do not address any potential antifungal activity. Another distinct compound, Petroselinic acid, has been identified as having antifungal properties, but this is chemically different from the requested "this compound."
Researchers, scientists, and drug development professionals are advised that any consideration of this compound for antifungal applications would require foundational in vitro and subsequent in vivo studies to first establish its activity and safety profile. Without such fundamental research, no objective comparison or guidance can be provided.
Cross-Validation of Analytical Methods for Organic Acid Quantification: A Comparative Guide
A Note on Terminology: The term "Pygenic acid B" does not correspond to a recognized chemical entity in scientific literature. It is likely a typographical error. The term "pyrogen" refers to a fever-inducing substance, with bacterial endotoxins being a primary example. Analytical methods for endotoxins are specialized and distinct from the typical quantitative analysis of small molecule organic acids in drug development. This guide will therefore focus on the cross-validation of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of a representative organic acid, Kynurenic Acid . Kynurenic acid is an endogenous metabolite of tryptophan with significance in neuroscience and immunology, making it a relevant analyte for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the quantification of other organic acids.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for separating and quantifying compounds that possess a chromophore (a part of the molecule that absorbs UV light).[1][2] For many organic acids, the carboxyl group allows for detection at low UV wavelengths (around 210 nm)[3]. HPLC-UV methods are generally cost-effective, easy to operate, and reliable for routine analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer. It can analyze compounds that lack a suitable chromophore and can identify components in unresolved chromatographic peaks. LC-MS/MS is the preferred method for bioanalysis when high sensitivity and specificity are required, routinely achieving detection limits in the nano- to picogram-per-milliliter range.
Experimental Protocols
HPLC-UV Method for Kynurenic Acid Quantification
This protocol is a representative example of an HPLC-UV method for the determination of Kynurenic Acid.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 9% acetonitrile and a buffer solution (e.g., ammonium acetate and acetic acid).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 330 nm.
-
Column Temperature: 25°C.
-
Analysis Duration: 15 minutes.
3. Calibration and Quantification:
-
Prepare calibration standards of Kynurenic Acid in the appropriate concentration range (e.g., 0.1 to 10 µg/mL).
-
Process the standards using the same sample preparation procedure.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of Kynurenic Acid in the samples from the calibration curve.
LC-MS/MS Method for Kynurenic Acid Quantification
This protocol is a representative example of a highly sensitive LC-MS/MS method for Kynurenic Acid.
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., kynurenic acid-d5).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Kynurenic Acid and its internal standard (e.g., for Kynurenic Acid: m/z 190.1 → 144.1).
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.
Quantitative Data Comparison
The performance of HPLC-UV and LC-MS/MS methods for the quantification of organic acids can be compared based on key validation parameters. The following table summarizes typical performance characteristics.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~10 nM (approximately 1.9 ng/mL) |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific mass-to-charge ratios, minimizing matrix effects. |
| Throughput | Lower; longer run times may be required for adequate separation. | Higher; faster gradients and shorter run times are often possible. |
Cross-Validation Workflow
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies. It ensures the reliability and comparability of the data.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of organic acids like Kynurenic Acid.
-
HPLC-UV is a cost-effective and reliable method suitable for applications where high sensitivity is not a primary requirement and when the analyte concentrations are expected to be in the µg/mL range or higher. Its simplicity makes it a workhorse in many quality control laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially for endogenous compounds, biomarker studies, and pharmacokinetic analyses where low detection limits are crucial. The ability to use stable isotope-labeled internal standards significantly improves the accuracy and precision of quantification.
The choice between these two methods depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and budget constraints. When data from both methods need to be compared or combined, a thorough cross-validation is mandatory to ensure data integrity and reliability.
References
Unraveling the Molecular Targets of Pygenic Acid B: A Comparative Analysis
While the precise molecular targets of Pygenic acid B remain an area of active investigation, current research points towards its potential as a notable antifungal agent and a scavenger of peroxynitrite. This guide provides a comparative overview of the available data on this compound and contrasts it with the more extensively studied Pygenic acid A, offering insights for researchers and drug development professionals.
This compound, a triterpenoid isolated from the leaves of Glochidion obliquum, has demonstrated biological activities that warrant further exploration for its therapeutic potential. However, a comprehensive understanding of its mechanism of action at the molecular level is still emerging. In contrast, its structural analog, Pygenic acid A, has been the subject of more detailed studies, particularly in the context of cancer research.
Known Bioactivities of this compound
Initial studies have highlighted two primary bioactivities of this compound:
-
Antifungal Activity: this compound has been shown to exhibit antifungal properties, notably against Colletotrichum musae, the causative agent of anthracnose in bananas. The precise molecular interactions underlying this activity are not yet fully elucidated but likely involve disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.
-
Peroxynitrite Scavenging: this compound has been identified as a scavenger of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species implicated in various inflammatory and neurodegenerative diseases. This antioxidant activity suggests a potential therapeutic role in conditions associated with oxidative stress.
Comparative Analysis with Pygenic Acid A
While data on this compound's molecular targets is limited, a comparative look at the well-documented activities of Pygenic acid A can provide valuable context and potential avenues for future research. Pygenic acid A has been extensively studied for its anticancer properties, particularly its ability to sensitize metastatic breast cancer cells to a form of programmed cell death known as anoikis.
| Feature | This compound | Pygenic Acid A |
| Primary Bioactivity | Antifungal, Peroxynitrite Scavenging | Anticancer (Anoikis Sensitization) |
| Known Molecular Targets | Not yet specifically identified | Downregulation of cIAP1, cIAP2, survivin; Inhibition of STAT3, Akt, p38 signaling |
| Mechanism of Action | Under investigation | Induction of ER stress and autophagy |
| Quantitative Data (IC50) | Not widely reported | Available for various cancer cell lines |
Table 1. Comparison of Known Features of this compound and Pygenic Acid A.
Experimental Protocols
Detailed experimental protocols for the validation of this compound's molecular targets are not yet established in the scientific literature. However, based on the investigation of similar natural products, the following methodologies would be crucial in elucidating its mechanism of action:
1. Antifungal Mechanism of Action Studies:
- Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays: To quantify the antifungal potency of this compound against a panel of pathogenic fungi.
- Ergosterol Binding Assays: To determine if this compound targets the fungal cell membrane by binding to ergosterol, a key component. This can be assessed spectrophotometrically.
- Cellular Leakage Assays: To measure the release of intracellular components (e.g., potassium ions, UV-absorbing materials) as an indicator of membrane disruption.
- Enzyme Inhibition Assays: To screen for inhibitory activity against essential fungal enzymes, such as those involved in cell wall synthesis or metabolic pathways.
2. Peroxynitrite Scavenging Activity Assays:
- DPPH Radical Scavenging Assay: A common spectrophotometric method to evaluate the free radical scavenging capacity of a compound.
- Peroxynitrite-Mediated Tyrosine Nitration Inhibition Assay: To assess the ability of this compound to prevent the nitration of tyrosine residues by peroxynitrite, often measured by HPLC or ELISA.
- Cell-Based Oxidative Stress Assays: Using cell lines to measure the protective effect of this compound against peroxynitrite-induced cytotoxicity and protein nitration.
Signaling Pathway Visualization
As the specific signaling pathways modulated by this compound are yet to be confirmed, a diagrammatic representation cannot be provided at this time. Future research will likely focus on pathways commonly affected by triterpenoids, such as those involved in inflammation, apoptosis, and oxidative stress response. For illustrative purposes, the following diagram depicts a hypothetical workflow for the identification of this compound's molecular targets.
Caption: A logical workflow for the identification and validation of the molecular targets of this compound.
In-depth Analysis of Pygenic Acid B's Bioactivity Awaits Further Research
A comprehensive review of published scientific literature reveals a significant lack of in-depth research on the specific bioactivity of Pygenic acid B. While initial findings identify it as a triterpenoid with antifungal and peroxynitrite-scavenging properties, there is currently insufficient publicly available data to replicate and compare its biological effects in detail, particularly concerning its impact on cellular signaling pathways relevant to drug development.
Our extensive search for published studies on this compound did not yield the specific quantitative data, detailed experimental protocols, or established signaling pathway interactions necessary to construct a comprehensive comparison guide as requested. The existing literature primarily focuses on its isolation and basic characterization.
A Closely Related Alternative: Pygenic Acid A
In contrast, a substantial body of research exists for a closely related compound, Pygenic acid A . Studies on Pygenic acid A have explored its anti-cancer and anti-inflammatory properties, providing a wealth of data that could serve as a valuable point of comparison for future investigations into this compound.
Future Directions for this compound Research
To build a comprehensive understanding of this compound's bioactivity and potential as a therapeutic agent, future research should prioritize the following:
-
In-depth Cellular Assays: Systematic evaluation of this compound's effects on various cell lines, including cancer and immune cells, to determine its impact on cell viability, proliferation, and apoptosis.
-
Signaling Pathway Analysis: Investigations into how this compound interacts with key cellular signaling pathways implicated in disease, such as those involved in inflammation (e.g., NF-κB, MAPK) and cancer (e.g., PI3K/Akt, Wnt/β-catenin).
-
Comparative Studies: Direct experimental comparisons of the bioactivities of this compound and Pygenic acid A to elucidate the structure-activity relationships and identify any unique therapeutic potential of this compound.
As more research becomes available, a detailed comparison guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, can be developed to provide researchers and drug development professionals with a clear and objective overview of this compound's therapeutic potential.
Assessing the Selectivity of Pygenic Acid B Against Fungal vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Pygenic acid B, a triterpenoid with known antifungal properties. Due to the limited availability of specific experimental data on this compound in publicly accessible literature, this document outlines the current state of knowledge and offers a framework for its evaluation. We present available information on this compound and comparative data from other structurally related triterpenoids isolated from the same plant genus, Glochidion, to provide a contextual understanding of its potential biological activities.
Introduction to this compound
Comparative Data Presentation
To contextualize the potential cytotoxicity of this compound, the following table summarizes the cytotoxic activities of other triterpenoid saponins isolated from the Glochidion genus against various human cancer cell lines. It is crucial to note that this data is for related compounds and not for this compound itself.
Table 1: Cytotoxicity of Triterpenoids from Glochidion Species Against Human Cancer Cell Lines
| Compound | Plant Source | Cell Line | IC50 (µM) | Reference |
| Glochierioside A | Glochidion eriocarpum | HL-60 (Leukemia) | 5.5 | [2] |
| HT-29 (Colon) | 6.8 | [2] | ||
| MCF-7 (Breast) | 29.1 | [2] | ||
| SK-OV-3 (Ovarian) | 22.7 | |||
| Glochierioside B | Glochidion eriocarpum | HL-60 (Leukemia) | 6.6 | |
| HT-29 (Colon) | 18.6 | |||
| MCF-7 (Breast) | 36.1 | |||
| SK-OV-3 (Ovarian) | 16.0 | |||
| Glochidpurnoid B | Glochidion puberum | HCT-116 (Colon) | 0.80 | |
| Compound 3 | Glochidion puberum | HCT-116 (Colon) | 2.99 | |
| Compound 5 | Glochidion puberum | HCT-116 (Colon) | 2.89 | |
| Compound 6 | Glochidion puberum | HCT-116 (Colon) | 1.87 | |
| Compound 11 | Glochidion puberum | HCT-116 (Colon) | 2.92 | |
| Compound 17 | Glochidion puberum | HCT-116 (Colon) | 2.50 |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Colletotrichum musae | Data not available |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following are detailed, generalized methodologies for key experiments required to assess the selectivity of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Colletotrichum musae) on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest fungal spores by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). The final concentrations should typically range from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).
-
Incubate the plate at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Mammalian Cell Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture and Seeding:
-
Culture a mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
-
Incubation and MTT Addition:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the generalized experimental workflows for assessing the antifungal and cytotoxic activities of this compound.
Antifungal MIC Determination Workflow
Mammalian Cell Cytotoxicity (IC50) Workflow
Conclusion
While this compound has been identified as a promising antifungal agent, a comprehensive assessment of its selectivity for fungal over mammalian cells is currently hampered by the lack of quantitative data. The experimental protocols and comparative data from related compounds provided in this guide offer a robust framework for researchers to systematically evaluate its therapeutic potential. Further studies are essential to determine the MIC of this compound against a panel of fungal pathogens and its IC50 against various mammalian cell lines. This will enable the calculation of a selectivity index (IC50 for mammalian cells / MIC for fungal cells), a critical parameter for gauging its potential as a safe and effective antifungal drug candidate. The investigation into its mechanism of action in both fungal and mammalian cells will also be crucial for understanding the basis of its selectivity.
References
Comparative Metabolic Profiling of Plant Extracts with Varying Pygenic Acid B Content: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative metabolic profiling of plant extracts, specifically focusing on variations in Pygenic acid B content. While direct comparative studies on extracts with differential this compound levels are not extensively published, this document outlines a robust hypothetical study, presenting expected data, detailed experimental protocols, and relevant biological pathways for investigation. This guide is intended to serve as a practical blueprint for researchers undertaking similar studies in natural product discovery and drug development.
Introduction to this compound and Metabolic Profiling
This compound is a triterpenoid compound that has been isolated from plants such as Glochidion obliquum and Actinidia chinensis Planch[1][2]. It has demonstrated notable biological activities, including antifungal and peroxynitrite-scavenging properties[1][2]. The concentration of such bioactive compounds in plant extracts can vary significantly due to genetic factors, environmental conditions, and harvesting times. Understanding how the variation in this compound content correlates with the overall metabolic profile of a plant extract is crucial for standardization, quality control, and elucidating the synergistic or antagonistic effects of other metabolites.
Metabolic profiling, a key discipline in systems biology, offers a powerful toolkit for the comprehensive analysis of the small-molecule metabolites present in a biological sample. By employing advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a detailed chemical snapshot of a plant extract. This approach is instrumental in identifying bioactive compounds, understanding phytochemical diversity, and exploring the therapeutic potential of plant-based medicines.
This guide will compare two hypothetical extracts of Glochidion obliquum: one with a high concentration of this compound (Extract A) and one with a low concentration (Extract B).
Comparative Metabolite Data
The following table summarizes hypothetical quantitative data from a comparative metabolic profiling study of two Glochidion obliquum extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The data is presented as the relative abundance of key metabolite classes.
| Metabolite Class | High this compound Extract (Relative Abundance) | Low this compound Extract (Relative Abundance) | Key Differentiating Metabolites (Hypothetical) |
| Triterpenoids | +++ | + | This compound, Ursolic acid, Oleanolic acid |
| Flavonoids | ++ | +++ | Quercetin, Kaempferol, Myricetin |
| Phenolic Acids | ++ | ++ | Gallic acid, Caffeic acid, Ferulic acid |
| Fatty Acids | + | ++ | Linoleic acid, Oleic acid, Palmitic acid |
| Alkaloids | + | + | - |
| Amino Acids | + | + | Proline, Leucine, Valine |
Note: +++ indicates high relative abundance, ++ indicates medium relative abundance, and + indicates low relative abundance.
Experimental Protocols
A detailed methodology is critical for reproducible and reliable metabolic profiling. The following protocols outline the key steps for a comparative study.
Plant Material and Extract Preparation
-
Plant Material: Leaves of Glochidion obliquum are collected from two different locations or at different growth stages to obtain extracts with varying this compound content.
-
Drying and Grinding: The collected leaves are washed, air-dried in the shade, and then ground into a fine powder.
-
Extraction:
-
Macerate 100g of the powdered plant material in 1L of 80% methanol for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Quantify the this compound content in each extract using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Metabolic Profiling using LC-MS
-
Sample Preparation: Dissolve 10 mg of the crude extract in 1 mL of methanol. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity LC system coupled to a Q-TOF mass spectrometer.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile.
-
Gradient: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-25.1 min, 95-5% B; 25.1-30 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1500.
-
Gas Temperature: 320°C.
-
Gas Flow: 8 L/min.
-
-
Data Analysis: Process the raw data using software such as Agilent MassHunter or XCMS for peak picking, alignment, and quantification. Identify metabolites by comparing retention times and mass spectra with authentic standards and databases like METLIN.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative metabolic profiling.
Potential Signaling Pathway Modulation
While the direct signaling pathways modulated by this compound are not well-documented, triterpenoids with similar structures, such as Pygenic acid A (corosolic acid), have been shown to influence key cellular pathways implicated in cancer and inflammation. One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many diseases. Investigating the effect of extracts with varying this compound content on this pathway could provide valuable insights into their therapeutic potential.
PI3K/Akt Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway.
Conclusion
This guide provides a methodological framework for the comparative metabolic profiling of plant extracts with varying concentrations of this compound. By integrating advanced analytical techniques with robust data analysis, researchers can gain a deeper understanding of the complex phytochemical landscape of medicinal plants. The hypothetical data and experimental protocols presented herein offer a starting point for designing and executing studies aimed at natural product discovery and development. Further investigation into the modulation of key signaling pathways, such as the PI3K/Akt pathway, will be crucial in elucidating the mechanisms of action of this compound and the extracts in which it is found.
References
Unveiling the Peroxynitrite Scavenging Potential of Pygenic Acid B in Cellular Systems: A Comparative Analysis
A detailed examination of Pygenic acid B's capacity to neutralize the potent oxidant peroxynitrite within cellular environments is crucial for researchers in drug discovery and development. This guide provides a comparative analysis of this compound against established peroxynitrite scavengers, supported by experimental data and detailed protocols to facilitate further investigation.
Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) implicated in a wide range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer. Its formation from the reaction of nitric oxide (•NO) and superoxide (O₂⁻•) radicals leads to cellular damage through the oxidation and nitration of key biomolecules such as proteins, lipids, and DNA. Consequently, the identification and validation of effective peroxynitrite scavengers are of significant therapeutic interest.
This guide focuses on this compound, a natural compound with purported antioxidant properties. We will objectively compare its peroxynitrite scavenging efficacy with other well-characterized scavengers, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant cellular pathways and workflows.
Comparative Efficacy of Peroxynitrite Scavengers
The effectiveness of a peroxynitrite scavenger is determined by its reaction rate with peroxynitrite and its ability to prevent downstream cellular damage. The following table summarizes the known efficacy of this compound in comparison to other classes of peroxynitrite scavengers.
| Scavenger Class | Example Compound(s) | Mechanism of Action | Reported Efficacy (IC₅₀ or equivalent) | Cellular Model(s) |
| Triterpenoid | This compound | Direct scavenging of peroxynitrite, modulation of intracellular antioxidant enzymes. | Data not yet available. | TBD |
| Flavonoids | Quercetin, Catechin | Direct reaction with peroxynitrite, inhibition of enzymes involved in ROS/RNS production.[1][2] | Quercetin: ~5 µM | Various cell lines |
| Metalloporphyrins | FeTMPyP, MnTBAP | Catalytically decompose peroxynitrite.[3] | MnTBAP: effective at low µM concentrations | Endothelial cells, neurons |
| Thiols | Glutathione (GSH) | Sacrificial scavengers that directly reduce peroxynitrite.[3][4] | Dependent on intracellular concentration. | Various cell lines |
| Vitamin E Analogues | Trolox | Chain-breaking antioxidant, scavenges peroxyl radicals and peroxynitrite. | Effective in the µM range. | Endothelial cells |
Note: While direct quantitative data for this compound's peroxynitrite scavenging activity is still emerging, its known antioxidant effects, as seen with the related compound Pygenic acid A (Corosolic acid), suggest a strong potential in this area. Pygenic acid A has been shown to modulate cellular redox balance and affect signaling pathways sensitive to oxidative stress.
Experimental Protocols for Validation
To rigorously assess the peroxynitrite scavenging effect of this compound in a cellular context, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Cellular Peroxynitrite Detection using a Fluorescent Probe
This protocol describes the use of a peroxynitrite-sensitive fluorescent probe to quantify the intracellular scavenging activity of this compound.
Workflow for Cellular Peroxynitrite Detection
Caption: Workflow for quantifying intracellular peroxynitrite scavenging.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, PC12 neuronal cells)
-
96-well black, clear-bottom microplates
-
This compound and control scavengers (e.g., Quercetin, Uric Acid)
-
Peroxynitrite generator (e.g., SIN-1)
-
Peroxynitrite-sensitive fluorescent probe (e.g., Peroxynitrite Sensor Green)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or control scavengers for a specified time (e.g., 1-2 hours).
-
Induce peroxynitrite formation by adding a peroxynitrite generator like SIN-1 to the cell culture medium.
-
Simultaneously, load the cells with a peroxynitrite-sensitive fluorescent probe according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove any extracellular probe and compound.
-
Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.
-
Analyze the data to determine the extent of peroxynitrite scavenging.
Western Blot Analysis of Nitrotyrosine Formation
Peroxynitrite-mediated damage often results in the nitration of tyrosine residues on proteins, forming 3-nitrotyrosine. This can be detected by Western blotting and serves as a biomarker for peroxynitrite activity.
Signaling Pathway of Peroxynitrite-Induced Damage
Caption: Peroxynitrite formation and subsequent protein nitration.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against 3-nitrotyrosine
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and a peroxynitrite inducer as described in the previous protocol.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for 3-nitrotyrosine.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to assess the level of protein nitration.
Cell Viability Assay
To determine if this compound can protect cells from peroxynitrite-induced death, a cell viability assay such as the MTT or MTS assay can be performed.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after peroxynitrite stress.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Peroxynitrite generator (e.g., SIN-1)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound.
-
Expose the cells to a peroxynitrite generator.
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
Conclusion and Future Directions
While direct evidence for the peroxynitrite scavenging activity of this compound is still under investigation, its structural similarity to other antioxidant triterpenoids and the known biological activities of related compounds provide a strong rationale for its potential in this area. The experimental protocols detailed in this guide offer a robust framework for researchers to validate the efficacy of this compound and other novel compounds as peroxynitrite scavengers.
Future studies should focus on elucidating the precise mechanism of action of this compound, including its direct reaction kinetics with peroxynitrite and its influence on endogenous antioxidant defense systems. Such research will be instrumental in developing novel therapeutic strategies for diseases associated with nitrative stress.
References
- 1. The structure-activity relationship of flavonoids as scavengers of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite scavenging by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite scavenging by metalloporphyrins and thiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
Pygenic Acid B: A Comparative Analysis of its Antioxidant Properties Among Triterpenoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pygenic Acid B with Other Triterpenoid Antioxidants, Supported by Experimental Data.
Introduction
Triterpenoids, a vast class of natural products, are renowned for their diverse pharmacological activities, with antioxidant effects being one of the most prominent. Among these, this compound, a ursane-type triterpenoid, has been identified for its potential antioxidant capabilities. This guide provides a comparative analysis of this compound against other well-studied triterpenoid antioxidants, presenting available experimental data, detailed methodologies of key assays, and visualizations of relevant biological pathways to aid in research and drug development.
This compound, chemically known as 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, has been isolated from plants such as Glochidion obliquum. While research on this specific compound is emerging, it has been noted for its ability to scavenge peroxynitrite (ONOO-), a potent and destructive reactive nitrogen species.[1] This activity suggests its potential role in mitigating cellular damage caused by oxidative and nitrosative stress.
Quantitative Comparison of Antioxidant Activity
Direct quantitative antioxidant data for this compound is limited in publicly available literature. However, to provide a comparative context, the following table summarizes the antioxidant activities of several other common triterpenoids, as measured by various standard assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.
| Triterpenoid | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) | Peroxynitrite Scavenging IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Qualitative activity reported |
| Ursolic Acid | ~2.08[2] | Data not available | 43.35[3] | Data not available |
| Oleanolic Acid | 85.3% inhibition at unspecified concentration[3] | Data not available | Data not available | Data not available |
| Asiatic Acid | Data not available | Data not available | Data not available | Data not available |
| Betulinic Acid | Data not available | Data not available | Data not available | Data not available |
Note: The presented values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Key Antioxidant Signaling Pathway: Nrf2/ARE
Many triterpenoids exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A crucial pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain triterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant genes. This binding initiates the transcription of a wide array of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Figure 1. The Nrf2/ARE signaling pathway activated by triterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (e.g., triterpenoid) are prepared.
-
A specific volume of the test compound solution (e.g., 50 µL) is added to a volume of the DPPH solution (e.g., 150 µL) in a 96-well plate.
-
The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•+ solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A specific volume of the test compound solution is mixed with a volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Peroxynitrite (ONOO-) Scavenging Assay
This assay evaluates the capacity of a compound to scavenge the highly reactive peroxynitrite anion.
Protocol:
-
A fluorescent probe, such as dihydrorhodamine 123 (DHR 123), is used, which is oxidized by peroxynitrite to the fluorescent rhodamine 123.
-
A solution of the test compound at various concentrations is prepared in a suitable buffer.
-
The DHR 123 solution is added to the test compound solution.
-
Authentic peroxynitrite is added to the mixture to initiate the reaction.
-
The fluorescence intensity is measured at excitation and emission wavelengths specific for rhodamine 123 (e.g., 500 nm and 536 nm, respectively).
-
The percentage of peroxynitrite scavenging is calculated by comparing the fluorescence intensity in the presence and absence of the test compound.
-
The IC50 value is determined from the concentration-inhibition curve.
Figure 2. General workflow for in vitro antioxidant assays.
Conclusion
This compound demonstrates potential as an antioxidant, specifically through its peroxynitrite scavenging activity. However, a comprehensive quantitative comparison with other triterpenoids is currently hindered by the lack of available data for this compound in standard antioxidant assays. The provided data for other prominent triterpenoids like ursolic and oleanolic acids highlight their significant radical scavenging capabilities. The activation of the Nrf2/ARE pathway is a key mechanism for the indirect antioxidant effects of many triterpenoids, representing a crucial area for future investigation into the bioactivity of this compound. Further research is warranted to quantify the antioxidant capacity of this compound across various assays and to elucidate its molecular mechanisms of action, which will be vital for its potential development as a therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of Novel and Unidentified Chemicals in a Research Environment
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. When a chemical, such as one termed "Pygenic acid B," cannot be readily identified in chemical databases or lacks a Safety Data Sheet (SDS), specific disposal procedures cannot be safely determined. In such instances, a cautious and systematic approach is paramount. This guide provides a general protocol for the handling and disposal of novel or poorly documented chemicals to ensure the safety of laboratory personnel and maintain environmental compliance. If a chemical cannot be positively identified and its hazards are unknown, it must be treated as a hazardous substance of unknown toxicity.[1]
Immediate Actions for Unidentified Chemicals
When faced with an unknown substance, the following steps should be taken immediately:
-
Isolate the Material : Secure the container in a designated, well-ventilated area, away from incompatible materials.[1]
-
Label Clearly : Mark the container with "Caution: Unknown Material for Disposal."[1] Include any known information, such as a potential name or laboratory origin.
-
Do Not Attempt to Characterize : Avoid opening the container or attempting to identify the substance through analytical means unless you are a trained hazardous waste professional.[1]
-
Consult Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for guidance on the disposal of unknown chemicals.[1] They possess the expertise and resources to manage such materials safely.
Standard Operating Procedure for Novel Compound Disposal
For newly synthesized or investigational compounds where the hazards may not be fully characterized, a systematic approach to disposal is required.
Experimental Protocol: Waste Characterization and Segregation
-
Information Gathering : Attempt to identify the chemical by checking original containers, purchase records, and laboratory notebooks. A confirmed chemical name and CAS number are essential for locating the Safety Data Sheet (SDS).
-
SDS Consultation : The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. It will provide specific instructions from the manufacturer.
-
Hazardous Waste Determination : The generator of the waste is responsible for determining if it is hazardous. This is based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity). Most novel drug-like molecules should be treated as hazardous chemical waste unless confirmed otherwise. The Resource Conservation and Recovery Act (RCRA) provides a framework for this determination.
-
Segregation : Do not mix different types of chemical waste. The waste should be collected in a designated, properly labeled, and sealed container. This includes the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
Data Presentation: RCRA Hazardous Waste Characteristics
The following table summarizes the four characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).
| Characteristic | EPA Waste Code | Definition | Common Laboratory Examples |
| Ignitability | D001 | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire, ignitable compressed gases, and oxidizers. | Used solvents, alcohols, alkali metals. |
| Corrosivity | D002 | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel. | Acids, bases, hydroxides, and amines. |
| Reactivity | D003 | Wastes that are unstable, may react with water, may release toxic gases, or are capable of detonation or explosion. | Pyrophoric materials, sulfide-generating compounds. |
| Toxicity | D004 - D043 | Wastes that are harmful when ingested or absorbed and can leach into groundwater. | Heavy metals (e.g., lead, cadmium), cyanides and their salts. |
Waste Accumulation and Disposal
-
Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, concentration, and the date of accumulation.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and well-ventilated.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in regular trash.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
References
Personal protective equipment for handling Pygenic acid B
For Research Use Only. Not for use in humans.
This document provides essential safety and logistical information for handling Pygenic acid B in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound.
This compound, also known as 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a triterpenoid that can be isolated from the leaves of Glochidion obliquum.[1][2][3] It has demonstrated antifungal and ONOO- scavenging activities.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
| Stability | Stable under recommended storage conditions. |
Accidental Exposure and First Aid
In the event of accidental exposure, immediate and appropriate first aid measures should be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials | Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container. |
Experimental Protocol: Antifungal Susceptibility Testing
This protocol outlines a general method for testing the antifungal activity of this compound against a fungal strain such as C. musae.
Materials:
-
This compound
-
Fungal culture (C. musae)
-
Appropriate growth medium (e.g., Potato Dextrose Agar/Broth)
-
Solvent for this compound (e.g., DMSO)
-
Sterile microplates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Serially dilute the stock solution to create a range of concentrations for testing.
-
Prepare a fungal inoculum and adjust to a standardized concentration.
-
Add the fungal inoculum to the wells of a microplate.
-
Add the different concentrations of this compound to the wells.
-
Include positive and negative controls.
-
Incubate the microplate at an appropriate temperature and for a sufficient duration.
-
Assess fungal growth inhibition visually or using a spectrophotometer.
Caption: Workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
